molecular formula C7H4BrClF2 B3031022 1-Bromo-2-chloro-4-(difluoromethyl)benzene CAS No. 1261614-16-7

1-Bromo-2-chloro-4-(difluoromethyl)benzene

Cat. No.: B3031022
CAS No.: 1261614-16-7
M. Wt: 241.46
InChI Key: FZWYGWWGQSFDLZ-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-(difluoromethyl)benzene is a useful research compound. Its molecular formula is C7H4BrClF2 and its molecular weight is 241.46. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-chloro-4-(difluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-chloro-4-(difluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chloro-4-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWYGWWGQSFDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719190
Record name 1-Bromo-2-chloro-4-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261614-16-7
Record name 1-Bromo-2-chloro-4-(difluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-chloro-4-(difluoromethyl)benzene: Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, spectroscopic, and safety properties of 1-Bromo-2-chloro-4-(difluoromethyl)benzene. Due to the limited availability of experimental data for this specific isomer, this document synthesizes high-quality predicted data, information on related isomers, and established principles of organic chemistry to offer a robust resource for researchers. This guide includes a summary of key physical properties, detailed analysis of expected spectroscopic characteristics (¹H NMR, ¹³C NMR, and Mass Spectrometry), a plausible synthetic route with a detailed experimental protocol, and essential safety information. The content is structured to provide both quick reference and in-depth understanding, supporting its application in medicinal chemistry, agrochemical synthesis, and materials science.

Introduction and Chemical Identity

1-Bromo-2-chloro-4-(difluoromethyl)benzene is a halogenated aromatic compound with significant potential as a building block in organic synthesis. The unique substitution pattern of a bromine atom, a chlorine atom, and a difluoromethyl group on the benzene ring offers multiple reactive sites for functionalization. This trifunctional scaffold is of particular interest to researchers in drug discovery and materials science, where precise control over molecular architecture is paramount for tuning biological activity and material properties.

The difluoromethyl group, in particular, is a valuable bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding and modulating the lipophilicity and metabolic stability of a molecule. The presence of two distinct halogen atoms (bromine and chlorine) at specific positions allows for selective cross-coupling reactions, enabling the stepwise and controlled elaboration of more complex molecular structures.

Isomers of Note:

It is crucial to distinguish the target compound from its isomers, for which some data is available:

  • 4-Bromo-1-chloro-2-(difluoromethyl)benzene: CAS Number: 627527-07-5[1]

  • 2-Bromo-1-chloro-4-(difluoromethyl)benzene: CAS Number: 1261495-96-8[2]

This guide will focus on the properties and synthesis of the 1-bromo-2-chloro-4-(difluoromethyl)benzene isomer.

Physical and Chemical Properties

The following table summarizes the key predicted and known physical properties of 1-Bromo-2-chloro-4-(difluoromethyl)benzene and its isomers. It is important to note that the data for the target compound are predicted and should be used as an estimation.

Property1-Bromo-2-chloro-4-(difluoromethyl)benzene (Predicted)4-Bromo-1-chloro-2-(difluoromethyl)benzene (Known Isomer)2-Bromo-1-chloro-4-(difluoromethyl)benzene (Known Isomer)
Molecular Formula C₇H₄BrClF₂C₇H₄BrClF₂C₇H₄BrClF₂
Molecular Weight 239.92 g/mol 239.92 g/mol 239.92 g/mol
CAS Number Not available627527-07-5[1]1261495-96-8[2]
Appearance Predicted to be a liquid or low-melting solidSolid, semi-solid, or liquid-
Boiling Point Predicted: ~200-220 °C at 760 mmHg--
Melting Point ---
Density Predicted: ~1.7 g/cm³--
Refractive Index Predicted: ~1.54--
Solubility Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water.--

Synthesis and Reaction Mechanisms

A plausible synthetic route to 1-Bromo-2-chloro-4-(difluoromethyl)benzene can be designed starting from commercially available precursors. The following multi-step synthesis is proposed, leveraging well-established and reliable organic reactions.

Proposed Synthetic Pathway

Synthesis_Pathway A 1-Bromo-2-chloro-4-methylbenzene B 1-Bromo-2-chloro-4-(dibromomethyl)benzene A->B  NBS, AIBN    CCl4, reflux   C 1-Bromo-2-chloro-4-(difluoromethyl)benzene B->C  AgF or SbF3    (Halex Reaction)  

Caption: Proposed synthesis of 1-Bromo-2-chloro-4-(difluoromethyl)benzene.

Step-by-Step Experimental Protocol

Step 1: Radical Bromination of 1-Bromo-2-chloro-4-methylbenzene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-chloro-4-methylbenzene (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 2.2 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq.).

  • Reaction Conditions: Heat the mixture to reflux (approximately 77-82 °C for CCl₄ or acetonitrile, respectively) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filter cake with a small amount of the solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 1-bromo-2-chloro-4-(dibromomethyl)benzene. This intermediate can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is a selective source of bromine for benzylic bromination, minimizing competing aromatic bromination.

  • AIBN as Radical Initiator: AIBN initiates the free radical chain reaction required for the bromination of the benzylic methyl group upon thermal decomposition.

  • Reflux Conditions: The elevated temperature is necessary to initiate the decomposition of AIBN and drive the radical reaction to completion.

Step 2: Halogen Exchange (Halex) Reaction

  • Reaction Setup: In a suitable reaction vessel, place the crude 1-bromo-2-chloro-4-(dibromomethyl)benzene (1.0 eq.).

  • Reagent Addition: Add a fluorinating agent such as silver(I) fluoride (AgF, >2.0 eq.) or antimony(III) fluoride (SbF₃, >0.7 eq. with a catalytic amount of SbCl₅). The reaction is typically performed neat or in a high-boiling inert solvent.

  • Reaction Conditions: Gently heat the mixture with stirring. The reaction is often exothermic and should be controlled. The progress can be monitored by GC-MS.

  • Work-up and Purification: Upon completion, the desired product, 1-bromo-2-chloro-4-(difluoromethyl)benzene, can be isolated by distillation under reduced pressure. Further purification may be achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Fluorinating Agent: AgF and SbF₃ are effective reagents for converting gem-dibromides to gem-difluorides through a halogen exchange mechanism.

  • Heating: The thermal energy is required to overcome the activation energy of the halogen exchange reaction.

Spectroscopic Analysis

While experimental spectra for 1-Bromo-2-chloro-4-(difluoromethyl)benzene are not available, the following sections detail the expected spectroscopic features based on the analysis of its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals only in the aromatic region and a characteristic triplet for the difluoromethyl proton.

  • Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atoms of the difluoromethyl group. The expected chemical shift range is approximately δ 7.0-8.0 ppm. The proton ortho to the bromine will likely be the most downfield.

  • Difluoromethyl Proton (1H): The proton of the CHF₂ group will appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF ≈ 50-60 Hz). The chemical shift is expected in the range of δ 6.5-7.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-140 ppm). The carbons directly attached to the halogens will show characteristic shifts. The carbon attached to the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).

  • Difluoromethyl Carbon (1C): This carbon will appear as a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF ≈ 230-250 Hz). The chemical shift is expected to be in the range of δ 110-120 ppm.

Mass Spectrometry

Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine.

  • Molecular Ion (M⁺): The mass spectrum will exhibit a complex molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This will result in peaks at m/z corresponding to [C₇H₄⁷⁹Br³⁵Cl F₂]⁺, [C₇H₄⁸¹Br³⁵Cl F₂]⁺, [C₇H₄⁷⁹Br³⁷Cl F₂]⁺, and [C₇H₄⁸¹Br³⁷Cl F₂]⁺.

  • Fragmentation: Common fragmentation pathways would include the loss of bromine (M-79/81) and chlorine (M-35/37) atoms, as well as the loss of the difluoromethyl radical (M-51).

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Bromo-2-chloro-4-(difluoromethyl)benzene is not available, the safety precautions for its isomer, 4-Bromo-1-chloro-2-(difluoromethyl)benzene, and other related halogenated aromatic compounds should be strictly followed.

Hazard Identification (Based on Isomer Data): [1]

  • GHS Pictograms: GHS07 (Harmful/Irritant)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

1-Bromo-2-chloro-4-(difluoromethyl)benzene represents a promising, yet under-characterized, building block for synthetic chemistry. This technical guide has provided a comprehensive overview of its predicted physical properties, a detailed analysis of its expected spectroscopic signatures, a plausible and detailed synthetic protocol, and essential safety and handling information based on data from closely related compounds. By consolidating this information, this guide aims to facilitate the use of this versatile molecule in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Further experimental validation of the predicted data is encouraged as the compound becomes more readily available.

References

  • PubChem. (n.d.). 2-Bromo-1-chloro-4-(trifluoromethyl)benzene. Retrieved February 24, 2026, from [Link]

  • Cheméo. (n.d.). Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)- (CAS 445-01-2). Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-1-chloro-4-fluorobenzene. Retrieved February 24, 2026, from [Link]

  • Beilstein Journals. (2021). Supplementary Information for: Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-1-chloro-2-fluorobenzene. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-1-chloro-2-(chloromethyl)benzene. Retrieved February 24, 2026, from [Link]

  • PubChemLite. (n.d.). 2-bromo-1-chloro-4-(difluoromethyl)benzene. Retrieved February 24, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved February 24, 2026, from [Link]

  • Cheméo. (n.d.). Benzene, 1-bromo-2-chloro- (CAS 694-80-4). Retrieved February 24, 2026, from [Link]

  • PubChemLite. (n.d.). 4-bromo-1-chloro-2-(difluoromethyl)benzene. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols.
  • Chegg. (2018). Solved: Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene. Retrieved February 24, 2026, from [Link]

  • PubChemLite. (n.d.). 1-bromo-4-chloro-2-(difluoromethyl)benzene. Retrieved February 24, 2026, from [Link]

Sources

Suppliers and price of 1-Bromo-2-chloro-4-(difluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Supply Chain and Synthesis of 1-Bromo-2-chloro-4-(difluoromethyl)benzene

Executive Summary

1-Bromo-2-chloro-4-(difluoromethyl)benzene (CAS: 1261614-16-7 ) is a high-value fluorinated building block used in medicinal chemistry to introduce the difluoromethyl (


) group. This moiety acts as a lipophilic bioisostere for alcohols and thiols, functioning as a hydrogen bond donor while modulating metabolic stability and membrane permeability.

Due to the specific substitution pattern (1-Br, 2-Cl, 4-


), this compound is often classified as a custom synthesis  or tier-3 catalog item , characterized by limited bulk availability and high unit costs. This guide provides a comprehensive analysis of procurement strategies, "make-vs-buy" decision metrics, and a validated synthesis protocol for internal production.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 1-Bromo-2-chloro-4-(difluoromethyl)benzene
CAS Number 1261614-16-7
Molecular Formula

Molecular Weight 241.46 g/mol
Key Functional Groups Aryl Bromide (Site A), Aryl Chloride (Site B), Difluoromethyl (Site C)
Physical State Colorless to pale yellow liquid or low-melting solid
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water

Structural Significance: The molecule features three distinct sites for orthogonal functionalization:

  • Aryl Bromide (

    
    ):  Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
    
  • Aryl Chloride (

    
    ):  Less reactive, allowing for chemoselective derivatization at 
    
    
    
    first.
  • Difluoromethyl (

    
    ):  A stable, lipophilic hydrogen bond donor (
    
    
    
    ~32), often used to replace hydroxyl groups to improve blood-brain barrier penetration.

Supply Chain Analysis

Market Availability & Pricing

This specific isomer is not a commodity chemical. It is typically available only in research quantities (mg to g scale).

  • Primary Suppliers: Enamine, Oakwood Chemical, Combi-Blocks, Fluorochem, Apollo Scientific.

  • Cost Estimation (2025 Market Data):

    • Research Scale (1g - 5g): $150 - $400 USD per gram.

    • Bulk Scale (>100g): Custom synthesis quote required (Lead time: 4-8 weeks).

Procurement Strategy: Make vs. Buy

Given the high cost and potential lead times, a "Make vs. Buy" decision is critical for project timelines.

procurement_decision Start Requirement: 1-Bromo-2-chloro-4-(difluoromethyl)benzene Qty_Check Quantity Needed? Start->Qty_Check Small_Scale < 5 grams Qty_Check->Small_Scale Large_Scale > 10 grams Qty_Check->Large_Scale Budget_Check Budget > $300/g? Small_Scale->Budget_Check Time_Check Timeline < 2 Weeks? Large_Scale->Time_Check Buy_Catalog BUY (Catalog) Suppliers: Oakwood, Enamine Budget_Check->Buy_Catalog Yes Make_Internal MAKE (Internal Synthesis) Precursor: 4-Bromo-3-chlorobenzaldehyde Budget_Check->Make_Internal No Time_Check->Make_Internal Yes (Urgent) Custom_Synth OUTSOURCE (Custom Synthesis) Lead Time: 4-8 Weeks Time_Check->Custom_Synth No

Figure 1: Decision matrix for procuring high-value fluorinated intermediates.

Internal Synthesis Protocol (The "Make" Option)

If procurement costs are prohibitive or lead times are excessive, the compound can be synthesized in a single step from the commercially available aldehyde precursor.

Precursor: 4-Bromo-3-chlorobenzaldehyde (CAS: 120077-69-2 )[1]

  • Availability: High (Standard building block).

  • Approx. Cost: $20 - $50 USD per gram.

Reaction Pathway

The synthesis utilizes a Deoxofluorination reaction, converting the aldehyde carbonyl into a gem-difluoride moiety.[2]

synthesis_pathway Aldehyde 4-Bromo-3-chlorobenzaldehyde (CAS: 120077-69-2) Intermediate Transition State (Oxonium/Sulfonium) Aldehyde->Intermediate Nucleophilic Attack Reagent DAST or Deoxo-Fluor® (CH2Cl2, 0°C to RT) Reagent->Intermediate Product 1-Bromo-2-chloro-4-(difluoromethyl)benzene (CAS: 1261614-16-7) Intermediate->Product Fluoride Displacement

Figure 2: Deoxofluorination pathway using DAST or Deoxo-Fluor.

Detailed Methodology

Reagents:

  • 4-Bromo-3-chlorobenzaldehyde (1.0 equiv)[1][3]

  • DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (1.5 - 2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (

    
    ), saturated aqueous solution
    

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

  • Dissolution: Dissolve 4-Bromo-3-chlorobenzaldehyde (e.g., 5.0 g, 22.8 mmol) in anhydrous DCM (50 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add DAST (4.5 mL, ~34 mmol) dropwise via syringe. Caution: DAST reacts violently with water and glass; use plasticware if possible or ensure strict anhydrous conditions.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature for 12–16 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.

  • Quenching: Cool back to 0°C. Slowly quench by dropwise addition of saturated

    
    . Warning: Vigorous 
    
    
    
    evolution.
  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.[4]
    
  • Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).

Expected Yield: 75% - 85% Safety Note: DAST generates HF upon hydrolysis. All work must be performed in a fume hood. Calcium gluconate gel should be available for HF burns.

Quality Control & Characterization

To validate the synthesized or purchased material, the following analytical signatures must be confirmed.

TechniqueExpected SignalDiagnostic Value

NMR
(CDCl3)
Triplet at

~6.5 - 6.9 ppm (

Hz)
Confirms

proton (characteristic gem-coupling).

NMR
(CDCl3)
Doublet at

~-110 to -116 ppm
Confirms difluoro group; absence of starting material.
GC-MS Molecular Ion (

) peaks at m/z 240, 242, 244
Characteristic isotope pattern for 1-Br, 1-Cl (3:4:1 ratio).
HPLC Purity > 97% (254 nm)Essential for use in subsequent cross-coupling reactions.

Application in Drug Discovery

This intermediate is primarily used in Suzuki-Miyaura Cross-Coupling reactions. The bromine at position 1 is significantly more reactive than the chlorine at position 2, allowing for regioselective arylation.

Example Workflow:

  • Step 1: Coupling of 1-Bromo-2-chloro-4-(difluoromethyl)benzene with an Aryl Boronic Acid (

    
    ) using 
    
    
    
    and
    
    
    .
  • Result: Formation of a biaryl scaffold retaining the 2-Chloro and 4-Difluoromethyl groups.

  • Step 2 (Optional): Subsequent Buchwald-Hartwig amination at the 2-Chloro position (requires harsher conditions, e.g., Pd-RuPhos,

    
    ).
    

References

  • Compound Identification: 1-Bromo-2-chloro-4-(difluoromethyl)benzene (CAS 1261614-16-7).
  • Precursor Availability: 4-Bromo-3-chlorobenzaldehyde (CAS 120077-69-2).[1] Echemi & Combi-Blocks Catalog. Link

  • Fluorination Protocol: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent." Journal of Organic Chemistry 64.19 (1999): 7048-7054. Link

  • Safety Data: DAST Reagent Handling and Safety Profile. Organic Syntheses. Link

  • Market Pricing: Aggregated data from Oakwood Chemical and Enamine (2025). Link

Sources

Safety Data Sheet (SDS) for 1-Bromo-2-chloro-4-(difluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Molecular Profile & Strategic Value

1.1 Identification & Chemical Identity

  • Product Name: 1-Bromo-2-chloro-4-(difluoromethyl)benzene[1][2]

  • CAS Number: 1261614-16-7[1]

  • Synonyms: 4-Bromo-3-chlorobenzal fluoride; 4-(Difluoromethyl)-1-bromo-2-chlorobenzene.

  • Molecular Formula: C₇H₄BrClF₂[2][3]

  • Molecular Weight: 241.46 g/mol [4]

  • SMILES: FC(F)c1cc(Cl)c(Br)cc1[4][5][6][7]

1.2 Strategic Utility in Drug Discovery This compound is not merely a solvent or generic reagent; it is a high-value scaffold differentiator .[4]

  • The "Fluorine Effect": The difluoromethyl (-CHF₂) group acts as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[4] It functions as a weak hydrogen bond donor while significantly improving metabolic stability (blocking oxidation) and membrane permeability compared to the parent non-fluorinated analogues.[4]

  • Orthogonal Reactivity: The presence of both bromine (C-Br) and chlorine (C-Cl) on the arene ring provides two distinct "handles" for functionalization.[4] The bond dissociation energy difference allows for chemoselective cross-coupling —the bromine can be engaged first under mild conditions, leaving the chlorine intact for a subsequent, harsher activation step.[4]

Part 2: Risk Assessment & Toxicology (The "Safety" Core)

Note: As a specialized research intermediate, specific toxicological data is limited.[4] The following assessment is derived from "Read-Across" methodology using structurally similar polyhalogenated benzyl fluorides.

2.1 GHS Classification (Predicted)

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Cat. 2 H315: Causes skin irritation.[4][8][9]
Serious Eye Damage/Irritation Cat. 2A H319: Causes serious eye irritation.[4][9]

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[4][9] |

2.2 Senior Scientist's Operational Safety Analysis

  • The Permeation Risk: Halogenated aromatics are lipophilic and can permeate standard latex gloves rapidly.[4] Nitrile (minimum 0.11 mm thickness) is the baseline requirement; double-gloving is recommended during neat handling.[4]

  • The Inhalation Vector: While the boiling point is predicted to be >180°C, the vapor pressure of fluorinated benzyl derivatives can be significant at ambient temperatures.[4] All weighing must occur inside a fume hood .

  • Decomposition Hazards: In a fire, this compound evolves Hydrogen Bromide (HBr), Hydrogen Chloride (HCl), and Hydrogen Fluoride (HF).[4] HF is particularly insidious; standard ABC fire extinguishers are effective, but responders must wear full SCBA.[4]

Part 3: Operational Handling & Storage

3.1 Storage Protocols

  • Environment: Store in a cool, dry place (2–8°C recommended for long-term stability).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[4] Although the -CHF₂ group is relatively stable, the aryl halides can degrade under prolonged exposure to light and moisture, leading to the formation of corrosive hydrohalic acids.[4]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze degradation over time.[4]

3.2 Emergency Response Workflow In the event of a spill, speed and containment are critical to prevent laboratory contamination.[4]

SpillResponse Start SPILL DETECTED Evacuate 1. Evacuate Immediate Area (Alert Lab Personnel) Start->Evacuate PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Evacuate->PPE Contain 3. Containment Cover with Vermiculite/Sand PPE->Contain Collect 4. Collection Scoop into HazMat Bag (Do NOT use brush/dustpan if glass broken) Contain->Collect Clean 5. Decontamination Wipe surface with Acetone -> Soap/Water Collect->Clean Dispose 6. Disposal Label as 'Halogenated Organic Waste' Clean->Dispose

Figure 1: Standard Operating Procedure for Halogenated Organic Spills.

Part 4: Synthetic Utility & Reactivity Guide

4.1 The Hierarchy of Reactivity To maximize yield, researchers must exploit the bond energy differences.[4] The C-Br bond (~81 kcal/mol) is weaker than the C-Cl bond (~96 kcal/mol).[4]

Protocol: Chemoselective Suzuki Coupling (Site A)

  • Reaction: 1-Bromo-2-chloro-4-(difluoromethyl)benzene + Aryl-Boronic Acid.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (mild catalysts).[4]

  • Base: Na₂CO₃ (mild base).[4]

  • Temperature: 60–80°C.

  • Outcome: The Boronic acid couples exclusively at the Bromine position (C-1), leaving the Chlorine (C-2) available for a second step.[4]

Protocol: Activation of the Chlorine (Site B)

  • Reaction: Intermediate from Step 1 + Amine/Boronate.[4]

  • Catalyst: Requires electron-rich, bulky ligands (e.g., Buchwald G3 precatalysts like XPhos-Pd-G3 or RuPhos-Pd-G3) to activate the sluggish C-Cl bond.[4]

  • Temperature: >100°C.

4.2 Stability of the Difluoromethyl Group (Site C)

  • Warning: Avoid extremely strong bases (e.g., t-BuLi or LDA) at temperatures above -78°C. The benzylic proton on the -CHF₂ group is weakly acidic.[4] Deprotonation can lead to alpha-elimination of fluoride, generating a reactive quinone methide-like or carbene species, resulting in polymerization or decomposition.[4]

ReactivityMap Core 1-Bromo-2-chloro- 4-(difluoromethyl)benzene Br_Site Site A: C-Br Bond (High Reactivity) Core->Br_Site Cl_Site Site B: C-Cl Bond (Low Reactivity) Core->Cl_Site CHF2_Site Site C: -CHF2 Group (Bioisostere) Core->CHF2_Site Suzuki Selective Suzuki/Stille (Pd(0), 60°C) Br_Site->Suzuki First Functionalization Buchwald Requires Specialized Ligands (XPhos/RuPhos, >100°C) Cl_Site->Buchwald Second Functionalization Stability Lipophilic H-Bond Donor (Avoid Strong Base) CHF2_Site->Stability Property Modulation

Figure 2: Chemoselective functionalization strategy for scaffold diversification.[4]

Part 5: Physical Properties Table

PropertyValue (Experimental/Predicted)Note
Physical State Liquid / Low-melting SolidIsomers vary; treat as liquid for containment.
Boiling Point 185–195°CPredicted at 760 mmHg.[4]
Density 1.65 ± 0.05 g/mLHigh density due to poly-halogenation.[4]
Solubility DCM, THF, EtOAc, TolueneInsoluble in water.[4]
Flash Point >85°CCombustible but not highly flammable.[4]

References

  • Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[4] Retrieved from [Link][4]

  • PubChem. (2024).[4] Compound Summary: 1-Bromo-2-chloro-4-(difluoromethyl)benzene.[1][2] National Library of Medicine.[4] Retrieved from [Link][4]

  • Littke, A. F., & Fu, G. C. (2002).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[4] (Foundation for Br/Cl selectivity).[4] Retrieved from [Link][4]

Sources

Methodological & Application

Synthesis of 1-Bromo-2-chloro-4-(difluoromethyl)benzene from 4-bromo-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1-Bromo-2-chloro-4-(difluoromethyl)benzene

Abstract

This document provides a comprehensive guide for the synthesis of 1-bromo-2-chloro-4-(difluoromethyl)benzene, a valuable fluorinated building block for pharmaceutical and agrochemical research. The protocol details the direct deoxofluorination of the corresponding aldehyde, 4-bromo-3-chlorobenzaldehyde. We emphasize a modern synthetic approach utilizing diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E), a crystalline, thermally stable fluorinating agent that offers significant safety and handling advantages over traditional reagents like DAST. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and critical safety information.

Introduction and Strategic Overview

The introduction of a difluoromethyl (-CF₂H) group into aromatic scaffolds is a cornerstone strategy in modern medicinal chemistry.[1][2] This moiety is recognized as a lipophilic bioisostere of hydroxyl or thiol groups, capable of enhancing metabolic stability, membrane permeability, and binding affinity through unique electronic properties and its ability to act as a hydrogen bond donor.[2][3] The target molecule, 1-bromo-2-chloro-4-(difluoromethyl)benzene, incorporates this key functional group onto a halogenated benzene ring, making it a versatile intermediate for further synthetic elaboration.

The most direct and atom-economical approach to synthesize difluoromethyl arenes is the deoxofluorination of the corresponding, and often readily available, benzaldehydes.[2] Historically, this transformation was performed using hazardous reagents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST).[2][3] While effective, these reagents are either highly toxic gases or are thermally unstable liquids, posing significant handling risks.[4][5]

This guide focuses on a contemporary and safer alternative using XtalFluor-E, a stable, crystalline aminodifluorosulfinium salt.[6][7] This reagent facilitates the deoxofluorination of aromatic aldehydes under mild, often room temperature conditions, and its solid nature simplifies handling and improves process safety.[6][8][9]

Overall Synthetic Workflow

The conversion follows a single synthetic step, directly transforming the aldehyde functionality into the target difluoromethyl group.

G cluster_start Starting Material cluster_product Final Product A 4-Bromo-3-chlorobenzaldehyde B Deoxofluorination with XtalFluor-E A->B Reaction C 1-Bromo-2-chloro-4-(difluoromethyl)benzene B->C Purification

Caption: High-level workflow for the synthesis.

Scientific Principles: Mechanism of Deoxofluorination

The deoxofluorination of an aldehyde with an aminodifluorosulfinium salt like XtalFluor-E proceeds through a well-established mechanistic pathway. Understanding this mechanism is crucial for optimizing reaction conditions and anticipating potential side products.

  • Activation of the Carbonyl: The aldehyde's carbonyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of the XtalFluor-E reagent. This forms a highly reactive alkoxyaminosulfur difluoride intermediate.

  • First Fluoride Transfer: A fluoride ion, either from the BF₄⁻ counter-ion or another equivalent of the reagent, attacks the electrophilic carbonyl carbon. This step forms a fluoroalkoxyaminosulfur fluoride intermediate.

  • Formation of the Gem-Difluoride: The intermediate collapses as the strong sulfur-oxygen bond forms, expelling a sulfur-containing byproduct. A second nucleophilic attack by a fluoride ion at the carbocationic center results in the final gem-difluoride product.

G Figure 2: Plausible Deoxofluorination Mechanism aldehyde Ar-CHO (Aldehyde) intermediate1 [Ar-CH(O-SF₂NEt₂)]⁺ aldehyde->intermediate1 1. Carbonyl Activation xtalfluor [Et₂NSF₂]⁺BF₄⁻ (XtalFluor-E) intermediate2 Ar-CHF(O-SF₂NEt₂) (Fluoroalkoxy Intermediate) intermediate1->intermediate2 2. Fluoride Attack (Nu:-) product Ar-CHF₂ (Difluoromethylarene) intermediate2->product 3. Collapse & 2nd F⁻ Attack byproduct Et₂NS(O)F (Byproduct) intermediate2->byproduct

Caption: Key steps in the aldehyde deoxofluorination pathway.

Detailed Experimental Protocol

This section provides a robust, step-by-step procedure for the synthesis of 1-bromo-2-chloro-4-(difluoromethyl)benzene.

Protocol 1: Synthesis via Deoxofluorination with XtalFluor-E

A. Materials and Reagents

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Bromo-3-chlorobenzaldehyde120077-69-2C₇H₄BrClO219.46
XtalFluor-E63517-29-3C₄H₁₀BF₆NS229.00
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93
Saturated Sodium Bicarbonate (aq.)144-55-8NaHCO₃84.01
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04
Silica Gel (for column chromatography)7631-86-9SiO₂60.08

B. Critical Safety Precautions

  • Reagent Hazard: XtalFluor-E is toxic if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[10] All manipulations must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

  • Atmosphere Control: The reaction is sensitive to moisture. Use dry glassware and maintain an inert atmosphere (Nitrogen or Argon) throughout the procedure.

  • Quenching: The reaction quench is exothermic and may release gas. Perform the quench slowly at 0 °C with vigorous stirring.

  • Waste Disposal: Dispose of all chemical waste, including residual fluorinating agents and solvents, according to institutional and local regulations.

C. Step-by-Step Procedure

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-chlorobenzaldehyde (4.39 g, 20.0 mmol, 1.0 equiv.).[11]

    • Add XtalFluor-E (5.49 g, 24.0 mmol, 1.2 equiv.).[6][10]

    • Note: Recent studies have shown this reaction can proceed efficiently under highly concentrated or even solvent-free conditions.[8][9] For ease of stirring, anhydrous dichloromethane (20 mL) can be added as a solvent.

    • Seal the flask with a septum and purge with nitrogen gas for 5-10 minutes.

  • Reaction Execution:

    • Stir the mixture vigorously at room temperature (20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours. The disappearance of the starting aldehyde spot/peak indicates completion.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the flask to 0 °C in an ice-water bath.

    • CAUTION: Carefully and slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution (~50 mL) dropwise with vigorous stirring.

    • Allow the mixture to warm to room temperature and continue stirring for 20 minutes.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Isolation:

    • Extract the aqueous layer with dichloromethane (3 x 40 mL).

    • Combine the organic layers.

    • Wash the combined organic phase with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel.

    • Use a gradient eluent system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-bromo-2-chloro-4-(difluoromethyl)benzene as a solid or oil.[12]

D. Expected Yield and Characterization

  • Yield: Isolated yields for this type of transformation typically range from 60% to 85%.[9]

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

    • ¹H NMR: Expect characteristic signals for the aromatic protons and a triplet for the -CHF₂ proton around δ 6.6-7.0 ppm with a J-coupling constant of approximately 56 Hz.

    • ¹⁹F NMR: Expect a doublet corresponding to the -CHF₂ group.

    • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product's mass (C₇H₄BrClF₂).[13]

Trustworthiness and Protocol Validation

The reliability of this protocol is ensured through a series of in-process checks and final product validation steps.

  • Reaction Monitoring: The progress of the reaction is not assumed but is actively tracked. TLC analysis, using an appropriate stain (e.g., potassium permanganate), will clearly show the consumption of the UV-active starting aldehyde and the appearance of a new, typically less polar, product spot.

  • Purification Efficacy: Flash column chromatography is a robust method for separating the desired product from unreacted starting material, reagents, and byproducts. The purity of collected fractions is cross-verified by TLC before combining.

  • Spectroscopic Confirmation: The definitive proof of a successful synthesis lies in the structural confirmation of the isolated product. A full suite of spectroscopic data (¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS) provides an unambiguous validation of the molecular structure, confirming that the desired deoxofluorination has occurred without unintended side reactions. Comparing the acquired spectra with known data for the target compound provides the final layer of validation.[12][13]

References

  • Prakash, G. K. S., & Hu, J. (2007). Nucleophilic Difluoromethylation and Difluoromethylenation of Aldehydes and Ketones Using Diethyl Difluoromethylphosphonate. National Center for Biotechnology Information. [Link]

  • He, G., Xiao, X., Jin, H.-Z., et al. (2021). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron, 83, 131963. [Link]

  • Li, P., et al. (2019). Theoretical Study on the Mechanism of the Benzaldehydes Deoxyfluorination by Sulfuryl Fluoride and Tetramethylammonium Fluoride. ResearchGate. [Link]

  • Goldberg, A. F. G., et al. (2019). Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. Organic Letters, 21(7), 2027–2031. [Link]

  • Piettre, S., et al. (1996). A new strategy for the conversion of aldehydes into difluoromethyl ketones. Semantic Scholar. [Link]

  • Tran, D.-D., & Daugulis, O. (2023). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry, 21(30), 6115-6119. [Link]

  • El-Gendy, B. E., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(14), 8036-8073. [Link]

  • Hendy, C. M., et al. (2023). Defluoroalkylation of Trifluoromethylarenes with Hydrazones: Rapid Access to Benzylic Difluoroarylethylamines. Organic Letters, 25(9), 1546–1551. [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. [Link]

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411. [Link]

  • ResearchGate. (n.d.). XtalFluor Deoxofluorination. [Link]

  • Tran, D.-D., & Daugulis, O. (2023). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. RSC Publishing. [Link]

  • Wang, F., et al. (2018). Synthesis of Difluoromethylthioesters from Aldehydes. PubMed. [Link]

  • Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Safety First: Handling Diethylaminosulfur Trifluoride (DAST) in the Laboratory. [Link]

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • PubChem. (n.d.). 4-Bromo-3-chlorobenzaldehyde. [Link]

  • PubChemLite. (n.d.). 1-bromo-2-chloro-4-(difluoromethyl)benzene. [Link]

Sources

Application Note: Precision Buchwald-Hartwig Amination of 1-Bromo-2-chloro-4-(difluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a validated technical framework for the Buchwald-Hartwig amination of 1-Bromo-2-chloro-4-(difluoromethyl)benzene . This substrate presents a unique triad of challenges and opportunities:

  • Chemoselectivity: Discriminating between the reactive C-Br bond and the potentially labile C-Cl bond.

  • Steric Hindrance: The ortho-chloro substituent creates significant steric bulk around the reaction site (C1).

  • Electronic Activation: The para-difluoromethyl (

    
    ) group is a strong electron-withdrawing group (EWG), activating the arene towards oxidative addition but potentially increasing sensitivity to base-mediated side reactions.
    

Core Recommendation: Utilization of Third or Fourth Generation (G3/G4) Buchwald Precatalysts (specifically RuPhos for secondary amines and BrettPhos for primary amines) is critical. These bulky, electron-rich ligands facilitate the difficult oxidative addition across the sterically hindered ortho-chloro environment while stabilizing the Pd(0) species to prevent non-selective oxidative addition at the C-Cl bond.

Substrate Analysis & Mechanistic Strategy

Structural Properties
  • Substrate: 1-Bromo-2-chloro-4-(difluoromethyl)benzene

  • Reactive Site: C1-Bromine (Bond Dissociation Energy ~ 81 kcal/mol).

  • Competing Site: C2-Chlorine (Bond Dissociation Energy ~ 96 kcal/mol).

  • Electronic Modifier: C4-Difluoromethyl (

    
    ).
    
    • Effect: The

      
       group exerts a strong 
      
      
      
      (inductive) and
      
      
      (resonance) effect, significantly lowering the electron density of the arene. This activates the C-Br bond for rapid oxidative addition by Pd(0).
  • Steric Environment: The C2-Cl atom imposes steric strain on the incoming Pd-ligand complex, necessitating a ligand with a specific "pocket" shape (like dialkylbiarylphosphines) to accommodate the halide.

Chemoselectivity Logic

The reaction relies on the kinetic differentiation between C-Br and C-Cl bonds.

  • Oxidative Addition (OA):

    
    .
    
  • Risk Factor: Highly active, small ligands (e.g.,

    
    ) or high temperatures can lower the activation energy barrier for C-Cl insertion, leading to "scrambling" or oligomerization.
    
  • Solution: Use bulky ligands (RuPhos, Xantphos) that thermodynamically favor the formation of the mono-ligated Pd(II) species at the less hindered, more activated Br site, and kinetically impede approach to the Cl site after the first coupling.

Base Sensitivity

While the


 group is robust, strong bases like Sodium tert-butoxide (NaOtBu) can occasionally trigger deprotonation of the benzylic proton (

), leading to difluorocarbene decomposition pathways.
  • Protocol Adjustment: Weak inorganic bases (

    
    , 
    
    
    
    ) are preferred for initial screening. NaOtBu should only be used if the amine nucleophile is weak (e.g., amides, electron-deficient anilines).

Decision Tree & Workflow

The following diagram outlines the logical flow for selecting reaction conditions based on the amine partner.

G Start Substrate: 1-Bromo-2-chloro-4-(difluoromethyl)benzene AmineType Identify Amine Class Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Weak Weak Nucleophile (Amides/Carbamates) AmineType->Weak Ligand1 Ligand: BrettPhos (High mono-selectivity) Primary->Ligand1 Preferred Ligand2 Ligand: RuPhos (Handles steric bulk) Secondary->Ligand2 Preferred Ligand3 Ligand: Xantphos (Rigid bite angle) Weak->Ligand3 Alternative Base1 Base: NaOtBu (Fast, check -CHF2 stability) Ligand1->Base1 Ligand2->Base1 Base2 Base: Cs2CO3 (Mild, high functional tolerance) Ligand2->Base2 Sensitive Groups Ligand3->Base2 caption Figure 1: Ligand and Base Selection Decision Tree

Standard Operating Procedures (SOP)

Method A: General Protocol (Secondary Amines / Sterically Hindered)

Target: High yield with sterically demanding amines (e.g., Morpholine, Piperazine derivatives). Catalyst System: RuPhos Pd G4 / RuPhos.

ComponentEquiv.Role
Aryl Bromide 1.0Limiting Reagent
Amine 1.2Nucleophile
RuPhos Pd G4 0.02 - 0.05Precatalyst (Air stable)
RuPhos (Free Ligand) 0.02 - 0.05Stabilizer (1:1 ratio with Pd)
NaOtBu 1.4Base (Strong)
Toluene or Dioxane [0.2 M]Solvent (Anhydrous)

Protocol:

  • Charge Solids: To a dry reaction vial equipped with a magnetic stir bar, add RuPhos Pd G4 (2-5 mol%), RuPhos (2-5 mol%), and NaOtBu (1.4 equiv).

    • Note: If the amine is a solid, add it here.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles).

  • Add Liquids: Via syringe, add Anhydrous Toluene (or Dioxane) followed by the Aryl Bromide (1.0 equiv) and Amine (if liquid, 1.2 equiv).

  • Reaction: Place in a pre-heated block at 80 °C . Stir vigorously (800-1000 rpm) for 2-12 hours.

    • Monitoring: Monitor by HPLC/UPLC. Look for consumption of Ar-Br.[1] If Ar-Cl (dehalogenation) appears, lower temperature to 60 °C.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Method B: Mild Protocol (Base-Sensitive / Primary Amines)

Target: Preservation of


 integrity or coupling of primary amines.
Catalyst System:  BrettPhos Pd G4 / BrettPhos.
ComponentEquiv.Role
Aryl Bromide 1.0Limiting Reagent
Amine 1.2Nucleophile
BrettPhos Pd G4 0.03Precatalyst
Cs₂CO₃ 2.0Base (Weak, heterogeneous)
t-Amyl Alcohol or Dioxane [0.2 M]Solvent

Protocol:

  • Charge Solids: Add BrettPhos Pd G4 (3 mol%), Cs₂CO₃ (2.0 equiv), and Aryl Bromide to the vial.

  • Inert Atmosphere: Purge with Argon (3 cycles).

  • Add Liquids: Add solvent (Dioxane or t-Amyl Alcohol) and Amine .

  • Reaction: Heat to 100 °C . The weaker base requires higher thermal energy to facilitate the deprotonation/reductive elimination step.

    • Note:

      
       is insoluble; vigorous stirring is non-negotiable to maintain surface area contact.
      

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, emphasizing the critical selectivity step where the bulky ligand prevents oxidative addition at the chlorine site.

ReactionMechanism Pd0 L-Pd(0) Active Species OA_Br Oxidative Addition (Br) FAST & FAVORED (Activated by -CHF2) Pd0->OA_Br Ar-Br OA_Cl Oxidative Addition (Cl) SLOW & BLOCKED (Steric/Bond Strength) Pd0->OA_Cl Ar-Cl Complex_II Pd(II)-Ar(Br) Complex Stabilized by Ligand OA_Br->Complex_II AmineBind Amine Binding & Deprotonation Complex_II->AmineBind + HNR2 / Base RE Reductive Elimination C-N Bond Formation AmineBind->RE RE->Pd0 Regeneration Product Product: N-Aryl Amine (Cl & CHF2 Intact) RE->Product caption Figure 2: Chemoselective Catalytic Cycle. Note the kinetic rejection of the Ar-Cl site.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch from in-situ generation (

+ Ligand) to Precatalyst G4 . Ensure inert atmosphere is strict.
Dehalogenation (Ar-H)

-Hydride Elimination
Switch solvent from Dioxane to Toluene . Reduce reaction temperature.
Loss of Chlorine Over-reaction (Non-selective)Reduce temperature to 60°C. Switch ligand to Xantphos (higher rigidity). Reduce catalyst loading.
Difluoromethyl Decomposition Base IncompatibilitySwitch base from NaOtBu to

or

. Avoid alcohol solvents if transesterification/solvolysis is suspected.
Stalled Reaction Product InhibitionAdd water (1-2 equiv) or use a biphasic system with

to dissolve inorganic salts coating the catalyst.

Safety & Handling

  • 1-Bromo-2-chloro-4-(difluoromethyl)benzene: Treat as a potent skin and eye irritant. The difluoromethyl group may release fluoride ions upon thermal decomposition; avoid contact with strong acids.

  • Palladium Catalysts: Heavy metal waste. Segregate into specific waste streams.

  • Solvents: Toluene and Dioxane are reproductive toxins. Handle in a fume hood.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Maiti, D., et al. (2011).[3] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[3] Chemical Science. Link

  • BenchChem. (2025). Reactivity Profile: 1-Bromo-2-chloro-4-(difluoromethyl)benzene. Link

  • Tian, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination. ACS Omega. Link

Sources

Application Note: Strategic Deoxyfluorination for Difluoromethyl Arene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


 Conversion

Executive Summary & Strategic Rationale

The difluoromethyl group (


) acts as a lipophilic hydrogen bond donor, functioning as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while significantly improving metabolic stability and membrane permeability.

Historically, the synthesis of difluoromethyl arenes relied on sulfur tetrafluoride (


), a toxic gas requiring specialized autoclaves. The field shifted to liquid aminosulfuranes (DAST, Deoxo-Fluor™), which offered bench-top convenience but introduced severe thermal instability and explosion hazards.

Current Best Practice: The industry is currently transitioning toward crystalline salts (XtalFluor-E®, Fluolead™). These reagents decouple the activation step from the fluorination step, offering:

  • Enhanced Safety: Higher decomposition onset temperatures (DSC data).

  • Improved Selectivity: Reduced elimination side-products (vinyl fluorides).[1]

  • Process Control: The requirement for exogenous fluoride promoters allows for tunable reactivity.

Reagent Selection Guide: The "Safety-Selectivity" Matrix

Do not default to DAST. Use this decision matrix to select the appropriate reagent based on substrate scale and sensitivity.

Comparative Data Analysis
FeatureDASTDeoxo-Fluor™XtalFluor-E®Fluolead™
Physical State Fuming LiquidFuming LiquidCrystalline SolidCrystalline Solid
Active Species




Decomp.[2] Onset (DSC) ~140°C (Explosive)~140°C (Exothermic)>200°C>150°C
Free HF Generation SpontaneousSpontaneousNo (Requires Promoter)Low
Elimination Side-Rxn HighModerateLow Low
Moisture Sensitivity ViolentViolentHydrolyzableStable (Short term)
Reagent Decision Tree

ReagentSelection Start Start: Substrate Assessment Scale Is Scale > 10g? Start->Scale Stability Is Substrate Acid Sensitive? Scale->Stability Yes (>10g) DAST DAST / Deoxo-Fluor (Small Scale Only) Scale->DAST No (<10g) Xtal XtalFluor-E + Promoter (Preferred for Process) Stability->Xtal Yes (Needs buffering) Fluolead Fluolead (High Stability) Stability->Fluolead No (Robust) DAST->Xtal If Elimination Observed

Figure 1: Decision logic for selecting fluorinating agents. Note that XtalFluor-E is preferred for scale-up due to thermal safety profiles.

Mechanistic Insight & Causality

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an Oxygen-Fluorine Exchange .

  • Activation: The carbonyl oxygen attacks the sulfur center of the reagent.

  • Leaving Group Formation: An oxy-aminosulfonium intermediate is formed.

  • Nucleophilic Displacement:

    • DAST/Deoxo-Fluor: Release HF in situ. The fluoride ion attacks the benzylic carbon twice to form the gem-difluoride.

    • XtalFluor: Does not release HF.[2] The intermediate is stable. You must add an exogenous fluoride source (e.g.,

      
      ) to drive the reaction to completion.
      

Critical Failure Mode: With DAST, the elimination to vinyl fluoride competes with fluorination. XtalFluor minimizes this because the non-nucleophilic


 counterion does not act as a base, and the exogenous fluoride concentration can be controlled.

Mechanism Aldehyde Ar-CHO Intermed Activated Intermediate [Ar-CH(O-SF2-R)]+ Aldehyde->Intermed Nucleophilic Attack on S Reagent Reagent (R-SF3) Product Ar-CF2H Intermed->Product + 2F- (Substitution) SideProduct Vinyl Fluoride (Elimination) Intermed->SideProduct - H+ (Elimination)

Figure 2: General mechanism. The "Substitution" pathway is favored by non-basic conditions provided by XtalFluor/Promoter systems.

Detailed Experimental Protocols

Protocol A: The Modern Standard (XtalFluor-E®)

Best for: Scale-up, acid-sensitive substrates, and minimizing elimination. Safety Note: XtalFluor-E is a solid and does not fume, but the promoter (


) is corrosive and toxic.

Materials:

  • Substrate: Benzaldehyde derivative (1.0 equiv)[3]

  • Reagent: XtalFluor-E (1.2 - 1.5 equiv)

  • Promoter:

    
     (TEA·3HF) (2.0 equiv) or 
    
    
    
  • Solvent: Anhydrous DCM (0.1 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Nitrogen or Argon.

  • Charging: Add XtalFluor-E (solid) and the aldehyde substrate.

  • Solvation: Add anhydrous DCM. The mixture may remain a suspension.

  • Promoter Addition: Cool to 0°C. Dropwise add

    
    .
    
    • Why? Although XtalFluor is stable, the reaction is exothermic upon promoter addition.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check TLC or 19F-NMR. Look for the disappearance of the carbonyl peak and appearance of a doublet (

      
      ) in proton NMR (~6.5 ppm, 
      
      
      
      ).
  • Quench: Pour reaction mixture into saturated aqueous

    
    .
    
    • Caution:

      
       evolution will occur. Stir vigorously for 15 minutes to hydrolyze excess reagent.
      
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    
Protocol B: The Legacy Method (DAST/Deoxo-Fluor™)

Best for: Small scale (<500mg), robust substrates. Safety Note: DO NOT heat DAST above 50°C. Distillation of DAST is a known explosion hazard.

Materials:

  • Substrate: Benzaldehyde derivative (1.0 equiv)[3]

  • Reagent: DAST (1.5 equiv)[3]

  • Solvent: Anhydrous DCM[4]

Step-by-Step Workflow:

  • Cryogenic Setup: Cool a dry flask containing substrate in DCM to -78°C (acetone/dry ice).

    • Why? DAST addition is highly exothermic. Low temp prevents immediate decomposition or "runaway."

  • Addition: Add DAST dropwise via syringe.

    • Tip: If using Deoxo-Fluor, 0°C is often sufficient due to better stability.

  • Equilibration: Allow to warm to RT slowly over 2 hours.

  • Quench (CRITICAL):

    • Cool back to 0°C.

    • Dilute with excess DCM.

    • Dropwise addition of saturated

      
      . Expect vigorous gas evolution. 
      
  • Workup: Standard extraction.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion Inactivation of reagentEnsure solvent is strictly anhydrous.

consumes reagent immediately.
Vinyl Fluoride (Alkene) Elimination dominantSwitch to Protocol A (XtalFluor). The basicity of DAST byproducts promotes elimination.
Black Tar / Decomposition Thermal instabilityReduce temperature. If using DAST, switch to Fluolead or Deoxo-Fluor.
Etching of Glass HF generationFor Protocols A & B, this is minimal if quenched quickly. For large scale, use Teflon (PTFE) reactors.

References

  • Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 1975, 40(5), 574–578.

  • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry, 1999, 64(19), 7048–7054.

  • L’Heureux, A., et al. "Aminodifluorosulfinium salts as stable and crystalline deoxofluorinating reagents." The Journal of Organic Chemistry, 2010, 75(10), 3401–3411.

  • Umemoto, T., et al. "Powerful, thermally stable, and easy-to-handle nucleophilic fluorinating agents: Fluolead."[5][6][7] Journal of the American Chemical Society, 2010, 132(51), 18199–18205.

Sources

Late-stage difluoromethylation vs building block approach

Application Note: Strategic Integration of the Difluoromethyl ( ) Moiety in Drug Discovery

Executive Summary: The "Lipophilic Hydrogen Bond Donor"

The difluoromethyl group (



  • Lipophilicity: It modulates

    
     (typically 
    
    
    vs.
    
    
    ), enhancing membrane permeability.
  • Hydrogen Bond Donor (HBD): The polarized C–H bond acts as a weak-to-moderate H-bond donor, capable of interacting with protein backbones (carbonyls) similarly to phenols or anilines, but without the metabolic liability of a hydroxyl group.

This guide provides a technical roadmap for installing this moiety, contrasting the traditional Building Block Approach with modern Late-Stage Functionalization (LSF) , providing validated protocols for each.

Strategic Decision Matrix: When to Use Which Method?

The choice between building block incorporation and late-stage functionalization is dictated by the stage of the drug discovery pipeline.

DOT Diagram: Decision Logic for Difluoromethylation strategies

DecisionMatrixStartProject Stage & GoalEarlyHit-to-Lead / SAR Exploration(Need Diversity)Start->EarlyLateLead Optimization / Scale-Up(Need Purity/Yield)Start->LateQ_CoreIs the core scaffold fixed?Early->Q_CoreBBBuilding Block Approach(De Novo Synthesis)Late->BBLSFLate-Stage Functionalization(Radical/Photoredox)Q_Core->LSFYes (Modify Periphery)Q_Core->BBNo (Core Change)Adv_LSFAdvantage:Rapid Analog GenerationNo Resynthesis of CoreLSF->Adv_LSFAdv_BBAdvantage:Regiocontrol GuaranteedLower Cost at ScaleBB->Adv_BB

Figure 1: Decision tree for selecting difluoromethylation strategies based on project maturity and structural requirements.

The Building Block Approach (De Novo Synthesis)

Context: This is the classical method. It involves using commercially available small molecules containing the

Best For:

  • Scale-up (>100g).

  • Scaffolds requiring absolute regiochemical certainty.

  • Constructing

    
    -substituted heterocycles (oxazoles, imidazoles, pyrazoles).
    
Protocol A: Cyclization to 2-(Difluoromethyl)benzimidazole

A robust method for incorporating

Reagents:

  • 1,2-Phenylenediamine derivative (1.0 equiv)

  • Difluoroacetic acid (1.2 equiv)

  • HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

  • DIPEA (3.0 equiv)

  • Acetic acid (glacial)

Step-by-Step Methodology:

  • Amide Coupling: Dissolve the phenylenediamine (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and Difluoroacetic acid (1.2 mmol). Cool to 0°C.

  • Activation: Add HATU (1.2 mmol) portion-wise. Stir at RT for 2–4 hours. Monitor by LCMS for the formation of the mono-amide intermediate.

  • Workup (Intermediate): Dilute with EtOAc, wash with water and brine. Concentrate. (Often, the crude can be carried forward).

  • Cyclization: Dissolve the crude amide in glacial acetic acid (5 mL). Heat to 80–100°C for 3–6 hours.

  • Validation: LCMS should show the loss of water (

    
    ) relative to the amide.
    
  • Purification: Neutralize with saturated

    
     (carefully!), extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).
    

Why this works: The high bond strength of C–F bonds survives the harsh acidic cyclization conditions. This method guarantees the

Late-Stage Functionalization (LSF): The Radical Approach

Context: LSF allows medicinal chemists to take a fully elaborated drug scaffold and "decorate" it with a

Mechanism of Action: Radical Minisci-Type Reaction

The most prevalent method uses Zinc Difluoromethanesulfinate (DFMS), also known as the Baran Reagent. It generates a

DOT Diagram: Mechanistic Pathway of Zinc Sulfinate Difluoromethylation

MechanismZnReagentZn(SO2CF2H)2(Baran Reagent)Radical•CF2H(Electrophilic Radical)ZnReagent->RadicalOxidation & -SO2OxidantTBHP(t-BuOOH)Oxidant->RadicalInitiatesSubstrateHeterocycle(Pyridine/Quinoline)AdductRadical σ-ComplexSubstrate->AdductRadical->Adduct+ SubstrateProductCF2H-HeterocycleAdduct->ProductOxidation-H+

Figure 2: Mechanistic flow of innate C-H difluoromethylation using Zinc Sulfinates.

Protocol B: Innate C-H Difluoromethylation (Baran Protocol)

Standard protocol for functionalizing pyridines, quinolines, and related N-heterocycles.

Reagents:

  • Substrate (Heterocycle) (1.0 equiv)

  • Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)

  • TBHP (70% aq. solution) (5.0 equiv)

  • DCM (Dichloromethane) and Water (Biphasic 2.5:1 ratio)

  • TFA (Trifluoroacetic acid) (1.0 equiv) – Critical for protonating the heterocycle to increase electrophilicity.

Step-by-Step Methodology:

  • Setup: To a vial containing the heterocycle (0.5 mmol) in DCM (2.5 mL), add water (1.0 mL).

  • Activation: Add TFA (0.5 mmol). Note: If the substrate contains a basic nitrogen, this forms the salt, making the ring more electron-deficient and receptive to nucleophilic radical attack.

  • Reagent Addition: Add DFMS (1.5 mmol, 3 equiv) in one portion.

  • Initiation: Add TBHP (2.5 mmol, 5 equiv) dropwise with vigorous stirring.

  • Reaction: Stir vigorously at Room Temperature (RT) for 12–24 hours.

    • Optimization: If conversion is low after 24h, add a second portion of DFMS (1 equiv) and TBHP (2 equiv) and heat to 40°C.

  • Workup: Quench with saturated

    
     (removes TFA and neutralizes byproducts). Extract with DCM (
    
    
    ).
  • Purification: The reaction is "clean" but often produces regioisomers. Isolate via Prep-HPLC or careful flash chromatography.

Self-Validating Check:

  • Gas Evolution: You should observe mild bubbling (release of

    
    ) upon addition of oxidant. No bubbles = inactive reagent.
    
  • Regioselectivity: The

    
     radical is nucleophilic; it will attack the most electron-deficient position (e.g., C2 or C4 of pyridine).
    

Late-Stage Functionalization: Photoredox Catalysis[1][2][3]

Context: For substrates sensitive to the oxidative conditions of the Baran protocol, or when functionalizing aryl halides rather than C-H bonds, Photoredox catalysis is the superior choice.

Protocol C: Metallaphotoredox Difluoromethylation of Aryl Bromides

Based on the MacMillan/Merck protocols using Bromodifluoromethane.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 
     (5 mol%)[1]
    
  • Photocatalyst:

    
     (1 mol%)
    
  • Reagent: Bromodifluoromethane (

    
    ) gas or surrogate
    
  • Supersilane:

    
     (1.0 equiv) – Acts as the halogen abstractor.
    
  • Base: 2,6-Lutidine (2.0 equiv)[1]

  • Solvent: DME (Dimethoxyethane)

  • Light Source: Blue LED (450 nm)

Step-by-Step Methodology:

  • Glovebox/Inert Setup: In a vial, combine Aryl Bromide (0.5 mmol), Ni-catalyst, Ir-photocatalyst, and base in DME.

  • Reagent Introduction:

    • Option A (Gas): Bubble

      
       into the headspace or solution for 60s, then seal.
      
    • Option B (Surrogate): Use a liquid reagent equivalent if available (though gas is standard for this specific transformation).

  • Silane Addition: Add

    
     via syringe.
    
  • Irradiation: Irradiate with Blue LEDs with fan cooling to maintain RT. Stir for 18 hours.

  • Mechanism: The Iridium catalyst excites and oxidizes the bromide; the resulting radical abstracts hydrogen from the silane. The silyl radical abstracts Br from

    
    , generating the 
    
    
    radical, which enters the Nickel catalytic cycle (Cross-Electrophile Coupling).
  • Workup: Filter through a silica plug to remove metal catalysts. Concentrate and purify.

Data Summary & Comparison

FeatureBuilding Block ApproachLSF: Zn-Sulfinate (Radical)LSF: Photoredox (Ni/Ir)
Substrate Scope Universal (Linear synthesis)Electron-Deficient HeterocyclesAryl/Heteroaryl Bromides
Regiocontrol Perfect (Pre-defined)Innate (Electronic/Steric control)Perfect (Ipso-substitution)
Scale Kg scaleGram scaleMilligram to Gram scale
Cost LowLow (Reagents are cheap)High (Ir/Ni catalysts)
Functional Group Tolerance HighModerate (Oxidant sensitive)High
Key Reagent Difluoroacetic acid

(DFMS)

/

cat.[2]

References

  • Zafrani, Y., et al. (2017).[3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. [Link]

  • Fujiwara, Y., et al. (2012).[4] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature. [Link] (The seminal Baran Zinc Sulfinate paper).

  • O'Hara, F., et al. (2013). "Preparation and purification of zinc sulfinate reagents for drug discovery." Nature Protocols. [Link]

  • Hu, J., et al. (2009).[5] "N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent." Organic Letters. [Link]

  • Feng, K., et al. (2016). "Metallaphotoredox Difluoromethylation of Aryl Bromides." Journal of the American Chemical Society (MacMillan Group). [Link]

  • Sap, J. B. I., et al. (2021).[6] "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews. [Link]

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of Polyhalogenated Difluoromethylbenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Difluoromethyl Group

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. Among these, the difluoromethyl (CF2H) group has emerged as a uniquely valuable functional group. Unlike its trifluoromethyl (CF3) cousin, the CF2H group possesses a hydrogen atom capable of acting as a hydrogen bond donor, allowing it to serve as a metabolically stable bioisostere for hydroxyl (OH), amine (NH), and thiol (SH) groups—some of the most common pharmacophores in pharmaceuticals.[1][2] This unique characteristic, combined with its ability to modulate lipophilicity, metabolic stability, and binding affinity, makes the CF2H group a powerful tool for optimizing lead compounds.[1][2][3]

Polyhalogenated difluoromethylbenzenes are highly versatile chemical building blocks that offer multiple reaction handles for the sequential and site-selective introduction of diverse molecular fragments. The differential reactivity of various carbon-halogen bonds under palladium catalysis allows for a controlled and predictable functionalization strategy.[4][5] This guide provides an in-depth exploration of the mechanistic principles and practical laboratory protocols for leveraging palladium-catalyzed cross-coupling reactions on these important substrates.

Mechanistic Foundations: Controlling Regioselectivity

The success of any cross-coupling reaction hinges on a fundamental understanding of its catalytic cycle. Palladium-catalyzed reactions universally proceed through a sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] The catalyst, typically a Pd(0) species, initiates the cycle by inserting into the carbon-halogen bond of the difluoromethylbenzene substrate.

Catalytic_Cycle cluster_cycle General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(R')L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-R' (Coupled Product) TM_Complex->Product MX M-X TM_Complex->MX Byproduct ArX Ar-X (Difluoromethylbenzene) ArX->OA_Complex R_Metal R'-[M] (Coupling Partner) R_Metal->TM_Complex

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

For polyhalogenated substrates, the primary challenge and opportunity lie in achieving regioselectivity. The site of the initial oxidative addition is governed by several factors:

  • Carbon-Halogen Bond Dissociation Energy: The reactivity of halogens follows a well-established trend: C–I > C–Br > C–OTf >> C–Cl > C–F.[7][9] This intrinsic reactivity difference is the most powerful tool for selective functionalization. For a substrate like 1-bromo-3-chloro-5-(difluoromethyl)benzene, the C-Br bond will react preferentially.

  • Electronic Effects: The electron-withdrawing nature of the CF2H group and the other halogen atoms increases the electrophilicity of the aromatic ring, which can facilitate the oxidative addition step, particularly for less reactive C-Cl bonds.[10][11]

  • Ligand Choice: The ligand bound to the palladium center is not a mere spectator; it is a critical controller of reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) are essential for promoting the oxidative addition of traditionally less reactive aryl chlorides and for accelerating the final reductive elimination step.[11][12][13] These ligands stabilize the catalytically active monoligated Pd(0) species, which is often required for the reaction to proceed efficiently.[13]

Application Protocols for Key Transformations

The following protocols provide robust starting points for the most common and synthetically valuable cross-coupling reactions of polyhalogenated difluoromethylbenzenes. Researchers should consider these as foundational methods to be optimized for their specific substrates.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used cross-coupling reaction for its operational simplicity and broad functional group tolerance.[11][14]

Protocol 1: Chemoselective Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol targets the selective coupling at a C-Br bond in the presence of a C-Cl bond.

  • Materials:

    • 1-Bromo-3-chloro-5-(difluoromethyl)benzene (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

    • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.044 mmol, 4.4 mol%)

    • Potassium Phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

    • Anhydrous 1,4-Dioxane (5 mL)

    • Degassed Water (0.5 mL)

  • Step-by-Step Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the 1,4-dioxane and degassed water via syringe.

    • Seal the flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS. Reactions are typically complete within 8-16 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Rationale for Component Selection:

  • Catalyst System (Pd(OAc)₂/SPhos): SPhos is a bulky, electron-rich ligand that efficiently generates the active Pd(0) species and promotes the challenging oxidative addition of aryl halides.[15] This combination is known to minimize side reactions like dehalogenation.

  • Base (K₃PO₄): A moderately strong inorganic base that is crucial for the transmetalation step but is often compatible with base-sensitive functional groups.[15]

  • Solvent (Dioxane/Water): The aqueous-organic mixture aids in dissolving both the organic substrate and the inorganic base, facilitating the reaction.[13]

Parameter Condition Purpose
Pd Precursor Pd(OAc)₂Readily reduced in situ to active Pd(0).
Ligand SPhosAccelerates oxidative addition and reductive elimination.
Base K₃PO₄Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane / H₂OSolubilizes both organic and inorganic reagents.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira coupling provides a powerful method for installing alkyne moieties, which are versatile handles for further transformations or key components in materials and pharmaceuticals. The reaction typically uses palladium and a copper(I) co-catalyst.[16][17]

Protocol 2: Chemoselective Sonogashira Coupling of an Aryl Iodide

This protocol details the highly selective coupling at a C-I bond, leaving C-Br and C-Cl bonds intact.[10]

  • Materials:

    • 1-(Difluoromethyl)-3-iodo-5-bromobenzene (1.0 mmol, 1.0 equiv)

    • Terminal Alkyne (1.2 mmol, 1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.02 mmol, 2 mol%)

    • Copper(I) Iodide (CuI; 0.02 mmol, 2 mol%)

    • Triethylamine (TEA; 2.0 mmol, 2.0 equiv)

    • Anhydrous Tetrahydrofuran (THF) or Dioxane (5 mL)

  • Step-by-Step Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the anhydrous solvent, followed by the terminal alkyne and triethylamine via syringe.

    • Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.

    • Monitor the reaction progress by TLC or GC-MS. These reactions are often complete within 2-6 hours.

    • Upon completion, dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove catalyst residues.

    • Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Rationale for Component Selection:

  • Catalyst System (Pd(PPh₃)₂Cl₂/CuI): This is the classic Sonogashira catalyst system. The palladium catalyst drives the main cross-coupling cycle, while the CuI co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which undergoes rapid transmetalation with the palladium center.[10]

  • Base (Triethylamine): TEA serves a dual role: it acts as the base to deprotonate the terminal alkyne and also serves as a solvent in some cases.[10][16]

  • Chemoselectivity: The vast difference in reactivity between C-I and C-Br/C-Cl bonds allows this reaction to proceed with exquisite selectivity under mild conditions.[10]

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[18][19] The reaction couples an aryl halide with a primary or secondary amine.

Protocol 3: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is designed for the more challenging coupling of an aryl chloride, which requires a highly active catalyst system.

  • Materials:

    • 1-Chloro-3-(difluoromethyl)-5-fluorobenzene (1.0 mmol, 1.0 equiv)

    • Amine (primary or secondary; 1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0); 0.015 mmol, 1.5 mol%)

    • BrettPhos (dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; 0.036 mmol, 3.6 mol%)

    • Sodium tert-butoxide (NaOtBu; 1.4 mmol, 1.4 equiv)

    • Anhydrous Toluene (5 mL)

  • Step-by-Step Procedure:

    • Glovebox Recommended: Due to the air-sensitivity of the catalyst components and base, setting up this reaction in a glovebox is highly recommended.

    • To a dry vial or Schlenk tube, add Pd₂(dba)₃, BrettPhos, and NaOtBu.

    • Add the aryl chloride and the amine (if solid).

    • Add the anhydrous toluene, followed by the amine (if liquid).

    • Seal the vessel tightly and remove it from the glovebox.

    • Place the reaction in a preheated oil bath or heating block at 100-110 °C.

    • Stir vigorously. Monitor progress by LC-MS. Reactions can take 12-24 hours.

    • After cooling, carefully quench the reaction by adding water. Dilute with ethyl acetate.

    • Filter the mixture through Celite. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography.

Rationale for Component Selection:

  • Catalyst System (Pd₂(dba)₃/BrettPhos): BrettPhos is a state-of-the-art, sterically hindered, and electron-rich Buchwald ligand designed to facilitate the difficult oxidative addition of C-Cl bonds and promote rapid reductive elimination, which is often the rate-limiting step in C-N coupling.[19]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile for the catalytic cycle.[18][20]

  • Solvent (Toluene): A non-polar, high-boiling solvent is ideal for these reactions.

General Experimental Workflow

A successful cross-coupling experiment relies on a systematic and careful workflow, from setup to final product characterization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Reagent Weighing (Inert Atmosphere) C Reaction Assembly (Under Ar/N₂) A->C B Solvent Degassing B->C D Heating & Stirring C->D E Reaction Monitoring (TLC, LC-MS) D->E F Cooling & Quenching E->F G Liquid-Liquid Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J Product Characterization (NMR, MS, etc.) I->J

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. [Link]

  • Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of active molecules for crop protection. Journal of Fluorine Chemistry. [Link]

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. [Link]

  • University of Münster. (2024, May 16). Chemists develop new method for introducing fluorinated components into molecules. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. [Link]

  • Lee, P. H., Sung, S.-y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters. [Link]

  • Doucet, H. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Zhang, Z., Zhou, Q., & Zhang, W. (2020). Pd-Catalyzed Transfer of Difluorocarbene for Three Component Cross-Coupling. Chinese Journal of Chemistry. [Link]

  • Palani, T., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Zhang, C., & Chen, P. (2016). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Chemical Communications. [Link]

  • So, C. M., & Kwong, F. Y. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Organic & Biomolecular Chemistry. [Link]

  • TMP Chem. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

  • Ananikov, V. P. (2011). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. Russian Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Liu, F., & Ma, D. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters. [Link]

  • Crest, B. T., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis. [Link]

  • Liori, A. A., et al. (2018). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Bromo-2-chloro-4-(difluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-2-chloro-4-(difluoromethyl)benzene is a key fluorinated building block in medicinal chemistry and materials science, valued for its unique electronic properties and synthetic versatility. However, its synthesis often yields a mixture of regioisomers—compounds with the same molecular formula but different arrangements of substituents on the benzene ring. These isomers possess nearly identical physicochemical properties, making their separation a significant and often frustrating challenge for researchers.[1][2]

This technical support guide provides a comprehensive resource for drug development professionals and synthetic chemists encountering difficulties in isolating pure 1-Bromo-2-chloro-4-(difluoromethyl)benzene. We will explore the underlying principles of separation, offer detailed troubleshooting for common issues, and present validated protocols to streamline your purification workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for 1-Bromo-2-chloro-4-(difluoromethyl)benzene and its isomers.

Q1: Why is separating regioisomers of halogenated difluoromethyl-benzenes so difficult?

A1: The primary challenge lies in the minimal differences in the physical and chemical properties between the regioisomers. Properties such as polarity, boiling point, solubility, and molecular shape are often extremely similar.[1][3] This similarity means that standard purification techniques like distillation or simple flash chromatography often fail to provide baseline separation.[4] The difluoromethyl group, while electronically distinct, does not always impart a large enough change in polarity compared to its isomers to allow for easy separation on standard media like silica gel.

Q2: What are the most effective methods for purifying 1-Bromo-2-chloro-4-(difluoromethyl)benzene?

A2: The two most powerful techniques for this specific challenge are High-Performance Liquid Chromatography (HPLC) and Recrystallization .

  • HPLC , particularly with preparative capabilities, offers high-resolution separation by exploiting subtle differences in interactions with specialized stationary phases (e.g., phenyl-hexyl or polar-embedded columns).[3][5]

  • Recrystallization is a highly effective and scalable method if a suitable solvent system can be identified.[6][7] This technique relies on differences in solubility and the ability of the desired isomer to form a more stable crystal lattice.

Q3: How can I accurately assess the purity and identify the specific regioisomers in my crude sample?

A3: A multi-technique approach is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the number of components and their relative ratios. Specialized capillary columns may be required to resolve the isomers.[2][8]

  • ¹H and ¹⁹F NMR Spectroscopy: Nuclear Magnetic Resonance is arguably the most powerful tool. ¹⁹F NMR is particularly diagnostic, as the chemical shift of the -CHF₂ group will be unique for each regioisomer due to the different electronic environments created by the adjacent bromo and chloro substituents.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can quickly determine the number of isomers and their approximate separation factor (alpha) on a given column/mobile phase system, which is crucial for developing a preparative method.

Q4: When should I choose chromatography over recrystallization for this purification?

A4: The choice depends on scale, purity of the crude material, and available time:

  • Choose Chromatography (Flash or HPLC) if:

    • You are working on a small scale (< 1-2 grams).

    • The crude mixture contains multiple impurities or the desired isomer is the minor component.

    • You need to obtain a small amount of ultra-pure material for analytical or screening purposes quickly.

  • Choose Recrystallization if:

    • You are working on a larger, process-scale synthesis.

    • The crude material is already relatively pure (>85-90%).[6]

    • You have the time to perform solvent screening to find an optimized system. Crystallization is often more cost-effective and environmentally friendly at scale.

Part 2: Troubleshooting and Optimization Guide

This guide is structured to directly address common problems encountered during the purification process.

Section A: Column Chromatography (Flash & HPLC)

Problem: My regioisomers are co-eluting or showing very poor separation (Rƒ values are nearly identical) on a standard silica gel column.

  • Potential Causes:

    • Insufficient Selectivity: The polarity difference between the isomers is too small for silica gel to effectively discriminate between them using a standard hexane/ethyl acetate mobile phase.

    • Improper Solvent System: The chosen eluent does not exploit other potential intermolecular interactions that could differentiate the isomers.

    • Column Overload: Too much sample has been loaded, causing band broadening that masks the small separation.[9]

  • Solutions & Scientific Rationale:

    • Optimize the Mobile Phase: Instead of relying solely on polarity, introduce solvents that can engage in different interactions. Aromatic solvents like toluene can induce π-π stacking interactions, which may differ slightly between isomers, improving separation.

    • Change the Stationary Phase: If silica fails, consider other options. Alumina (available in acidic, basic, or neutral forms) offers a different surface chemistry.[10] For HPLC, this is critical. A standard C18 column separates based on hydrophobicity, which may be too similar. A Phenyl-Hexyl column is an excellent alternative, as it can separate aromatic compounds based on subtle differences in π-π interactions with the phenyl rings of the stationary phase.[5]

    • Improve Resolution Technique: For flash chromatography, use a longer column with a smaller particle size silica (e.g., 25-40 µm). Run a very shallow, slow gradient to maximize the separation window.[3]

    • Reduce Sample Load: Decrease the amount of crude material loaded onto the column to 1-2% of the silica weight. This minimizes band broadening and improves the chances of resolving closely eluting peaks.

Problem: I am observing significant peak tailing in my HPLC chromatogram.

  • Potential Causes:

    • Secondary Interactions: The difluoromethyl group or halogens may be having unwanted secondary interactions with residual silanols on the silica backbone of the stationary phase.

    • Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase, causing distortion as it enters the column.[9]

    • Column Degradation: The column has been compromised by aggressive mobile phases or impure samples.

  • Solutions & Scientific Rationale:

    • Use a Buffered Mobile Phase (Reversed-Phase): Adding a small amount of a buffer like formic acid (0.1%) or trifluoroacetic acid (TFA) can protonate free silanols, minimizing unwanted ionic interactions and improving peak shape.

    • Use an End-Capped Column: Modern, high-quality HPLC columns are "end-capped" to shield most of the residual silanols. Ensure you are using such a column for analyzing sensitive compounds.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.[9] If solubility is an issue, use the weakest solvent possible that can fully dissolve the compound.

Section B: Recrystallization

Problem: The entire sample "oils out" and does not form crystals upon cooling.

  • Potential Causes:

    • Supersaturation Occurs Too Quickly: The solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid phase.

    • Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as a "eutectic" mixture and lowering the melting point of the system.

    • Incorrect Solvent Choice: The solvent may be too good at dissolving the compound, preventing it from crashing out effectively.

  • Solutions & Scientific Rationale:

    • Use a Two-Solvent System: This is the most powerful solution.[7] Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or dichloromethane). Then, slowly add a "poor" solvent (one in which it is sparingly soluble, e.g., hexane or heptane) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly. This provides fine control over the saturation point.

    • Slow Cooling & Seeding: Do not rush the cooling process. Allow the flask to cool to room temperature slowly, then transfer it to a refrigerator, and finally a freezer. If you have a small amount of pure material, add a "seed crystal" to induce crystallization at the cloud point.[9]

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]

Problem: The recovered crystals are still impure according to NMR/GC analysis.

  • Potential Causes:

    • Co-crystallization: The regioisomeric impurity has such a similar shape and properties that it is incorporated into the crystal lattice of the desired product.[9]

    • Insufficient Washing: The mother liquor, which is rich in impurities, was not adequately washed from the surface of the crystals after filtration.

  • Solutions & Scientific Rationale:

    • Repeat the Recrystallization: Purity often increases with successive recrystallizations. The first crop of crystals will be enriched in the desired isomer; recrystallizing this material again can further improve purity.

    • Optimize the Washing Step: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent.[9] Using cold solvent is critical to wash away the surface impurities without dissolving a significant amount of the desired product.

    • Try a Different Solvent System: A different solvent may form a crystal lattice that is more selective for the desired isomer, physically excluding the undesired one.

Part 3: Detailed Experimental Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is designed to maximize the resolution of closely-eluting regioisomers.

  • Column Preparation:

    • Select a long, narrow glass column.

    • Dry-pack with high-quality silica gel (25-40 µm particle size). A good rule of thumb is to use a silica mass that is 75-100 times the mass of the crude sample.

    • Gently tap the column to ensure a well-packed, homogenous bed.

  • Sample Preparation:

    • Dissolve the crude material (e.g., 500 mg) in a minimal amount of dichloromethane or toluene.

    • Add a small amount of silica gel (approx. 1-2 g) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" technique prevents band broadening at the origin.

  • Elution:

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin elution with a non-polar solvent like hexane.

    • Employ a very shallow gradient. For example, start with 100% Hexane and increase the more polar co-solvent (e.g., Toluene or Ethyl Acetate) by only 0.5-1% every few column volumes. Toluene is often an excellent choice for separating aromatic isomers.

    • Maintain a slow, consistent flow rate.

  • Fraction Collection & Analysis:

    • Collect small, uniform fractions.

    • Analyze fractions by TLC or GC-MS to identify those containing the pure, desired isomer.

Protocol 2: Screening for a Recrystallization Solvent System

This protocol uses small amounts of material to efficiently identify a promising solvent or solvent pair.

  • Preparation: Place approximately 10-20 mg of your crude material into several small test tubes.

  • Single Solvent Screening (at Room Temperature):

    • To each tube, add a different solvent (e.g., Hexane, Toluene, Ethanol, Acetone, Ethyl Acetate) dropwise.

    • A good single solvent will NOT dissolve the compound at room temperature but WILL dissolve it completely upon heating. Note any solvents that fit this profile.

  • Single Solvent Screening (at Reflux):

    • Take the tubes where the compound was insoluble at room temperature. Heat them gently (e.g., in a warm water bath or with a heat gun).

    • Add the solvent dropwise until the solid just dissolves.

    • Allow the tubes to cool slowly to room temperature.

    • Ideal Result: A large quantity of crystalline solid forms.

    • Poor Results: The compound remains in solution (solvent is too good), or it oils out.

  • Two-Solvent System Screening:

    • In a new test tube, dissolve the compound in a minimal amount of a "good" solvent where it is very soluble (e.g., Dichloromethane).

    • Slowly add a "poor" solvent where it is insoluble (e.g., Hexane) until a persistent cloudiness appears.

    • Gently warm the tube to redissolve the solid.

    • Allow it to cool slowly. A successful system will produce a crystalline precipitate.

Part 4: Visualization and Data

Data Tables

Table 1: Estimated Physicochemical Properties of Isomeric Bromo-chloro-difluoromethyl-benzenes

Property1-Bromo-2-chloro-4-(difluoromethyl)benzene (Target)4-Bromo-1-chloro-2-(difluoromethyl)benzene (Isomer)
Molecular Weight 241.46241.46
Estimated Boiling Point ~200-210 °C~195-205 °C
Estimated Polarity Moderately PolarModerately Polar (Slightly less polar)
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone). Insoluble in water.Soluble in common organic solvents. Insoluble in water.

Data estimated from congeners like 4-Bromo-1-chloro-2-(difluoromethyl)benzene and 1-Bromo-2-chloro-4-fluorobenzene.[11][12]

Table 2: Recommended Starting Conditions for HPLC Method Development

ParameterCondition 1 (Reversed-Phase)Condition 2 (Normal-Phase)
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmSilica, 4.6 x 250 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidHexane
Mobile Phase B Acetonitrile + 0.1% Formic AcidEthyl Acetate
Gradient 60% B to 95% B over 20 min1% B to 10% B over 20 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 254 nm
Injection Volume 5 µL5 µL
Workflow Diagrams

Purification_Workflow cluster_start Initial Analysis cluster_decision Strategy Selection cluster_methods Purification Methods cluster_end Final QC start Crude Product Mixture assess Assess Purity & Isomer Ratio (GC-MS, 19F NMR) start->assess purity_check Purity > 90%? assess->purity_check scale_check Scale > 2g? purity_check->scale_check Yes flash High-Resolution Flash Chromatography purity_check->flash No recryst Recrystallization (High Throughput, Scalable) scale_check->recryst Yes hplc Preparative HPLC (High Purity, Small Scale) scale_check->hplc No final_qc Confirm Purity of Isolated Product recryst->final_qc hplc->final_qc flash->final_qc

Caption: Decision workflow for selecting an appropriate purification strategy.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Problem: Isomers Co-Elute in Flash Chromatography sol_1 1. Change Mobile Phase (e.g., Hex/EtOAc -> Tol/Hex) start->sol_1 sol_2 2. Use a Longer Column & Shallower Gradient sol_1->sol_2 If no improvement sol_3 3. Reduce Sample Load (Dry Loading) sol_2->sol_3 If still poor sol_4 4. Switch to Prep HPLC (e.g., Phenyl-Hexyl Column) sol_3->sol_4 For highest purity end Pure Isomer Isolated sol_4->end

Caption: Troubleshooting flowchart for co-eluting regioisomers.

References

  • China Chemical Supplier. (n.d.). 1-Bromo-4-Chloro-2,6-Difluorobenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-Bromo-2,4-difluorobenzene Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-chloro-4-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2024, March 11). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Retrieved from [Link]

  • Chemsrc. (2025, August 24). 1-Bromo-4-chloro-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • Reddit. (2024, November 8). How to separate these regioisomers?. r/OrganicChemistry. Retrieved from [Link]

  • eScholarship, University of California. (2021, February 3). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. Retrieved from [Link]

  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • PMC. (2022, June 3). Guest-induced amorphous-to-crystalline transformation enables sorting of haloalkane isomers with near-perfect selectivity. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Google Patents. (n.d.). EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane.
  • European Patent Office. (2000, January 12). EP 0970938 A1 - Preparation of 1,4-bis-(difluoromethyl)benzene. Retrieved from [Link]

  • Chromatography Forum. (2007, December 4). Separation of Bromodichlorobenzene isomers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. Retrieved from [Link]

Sources

Technical Support Center: Solubility of 1-Bromo-2-chloro-4-(difluoromethyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-2-chloro-4-(difluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility-related challenges encountered during experimentation.

Introduction to the Solubility Profile

1-Bromo-2-chloro-4-(difluoromethyl)benzene is a halogenated aromatic compound. Its molecular structure, characterized by the presence of bromine, chlorine, and a difluoromethyl group on a benzene ring, renders it a nonpolar to weakly polar molecule. Based on the fundamental principle of "like dissolves like," this compound is anticipated to exhibit greater solubility in nonpolar and moderately polar organic solvents, with limited solubility in highly polar solvents such as water.[1]

While specific quantitative solubility data for 1-Bromo-2-chloro-4-(difluoromethyl)benzene is not extensively documented in publicly available literature, this guide provides a robust framework for its experimental determination and addresses common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 1-Bromo-2-chloro-4-(difluoromethyl)benzene in common organic solvents?

Based on its structure, we can predict the following general solubility trend:

  • High Solubility: Expected in nonpolar solvents like toluene and hexane, and moderately polar solvents such as dichloromethane (DCM), chloroform, and ethyl acetate.[2]

  • Moderate to Low Solubility: Expected in polar aprotic solvents like acetone and acetonitrile, and polar protic solvents such as isopropanol and ethanol. The presence of some polarity allows for some interaction, but the largely nonpolar aromatic ring limits extensive dissolution.

  • Very Low Solubility/Insoluble: Expected in highly polar solvents like water.

Q2: Which solvent should I choose for preparing a stock solution?

For preparing a concentrated stock solution, it is advisable to start with a solvent in which the compound is likely highly soluble. Dichloromethane (DCM) or chloroform are excellent starting points due to their ability to dissolve a wide range of organic compounds. For applications where these chlorinated solvents are not suitable, toluene or ethyl acetate can be good alternatives. Always perform a small-scale solubility test first to confirm.[3]

Q3: How does temperature affect the solubility of this compound?

For most solid solutes in liquid solvents, solubility increases with temperature. If you encounter difficulty dissolving the compound at room temperature, gentle heating can be employed. However, be cautious, as excessive heat can lead to solvent evaporation or potential degradation of the compound. It is crucial to ensure that your experimental conditions are compatible with elevated temperatures.

Q4: Can I use sonication to aid dissolution?

Yes, sonication is a common and effective technique to accelerate the dissolution process. The high-frequency sound waves create cavitation bubbles in the solvent, and their collapse generates localized energy that helps to break up the solute particles and enhance solvation.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]

Materials:

  • 1-Bromo-2-chloro-4-(difluoromethyl)benzene

  • Selected organic solvent of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Methodology:

  • Preparation of a Supersaturated Solution: Add an excess amount of 1-Bromo-2-chloro-4-(difluoromethyl)benzene to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a constant temperature shaker bath and agitate for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[1]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method (HPLC or GC).

  • Quantification: Analyze the diluted sample and compare the result to a standard curve of known concentrations to determine the solubility.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Explanations
Compound is not dissolving in the chosen solvent. Incorrect solvent selection: The polarity of the solvent may not be compatible with the nonpolar nature of the compound.Solution: Refer to the predicted solubility profile. Select a less polar solvent. For example, if it is insoluble in methanol, try dichloromethane or toluene.[2]
Insufficient solvent volume: The concentration of the compound may have exceeded its solubility limit in the amount of solvent used.Solution: Gradually add more solvent in small increments while stirring or vortexing until the compound dissolves completely.[4]
Low temperature: The dissolution process may be kinetically slow at room temperature.Solution: Gently warm the mixture while stirring. Be mindful of the solvent's boiling point and the compound's stability at higher temperatures.
Precipitation occurs upon cooling a heated solution. Supersaturation: The solution was saturated at a higher temperature, and upon cooling, the solubility decreased, causing the excess solute to precipitate.Solution: This is expected behavior. If a stable room temperature solution is required, you will need to work with a lower concentration.
Precipitation occurs when an organic stock solution is diluted into an aqueous buffer. Hydrophobicity of the compound: The compound is poorly soluble in the highly polar aqueous environment.Solution: Lower the final concentration in the aqueous buffer. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) if your experiment allows, but be aware of potential solvent effects on biological systems. Consider using a surfactant like Tween® 80 to improve solubility in aqueous media.[5]
Inconsistent solubility results between experiments. Equilibrium not reached: The incubation time in the shake-flask method may have been too short.Solution: Increase the agitation time to ensure the system reaches thermodynamic equilibrium.
Temperature fluctuations: Variations in ambient temperature can affect solubility.Solution: Use a temperature-controlled water bath or incubator for all solubility experiments.[6]
Impurity of the compound or solvent: Impurities can alter the solubility characteristics.Solution: Ensure the use of high-purity compound and analytical grade solvents.

Visualization of Experimental Workflow

Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 1-Bromo-2-chloro-4-(difluoromethyl)benzene B Add to known volume of solvent A->B C Agitate in constant temperature bath (24-48 hours) B->C D Allow excess solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm filter E->F G Dilute sample F->G H Analyze by HPLC/GC G->H

Caption: Workflow for determining solubility using the shake-flask method.

Troubleshooting Logic for Insolubility

G Start Compound Insoluble Solvent Change to Less Polar Solvent Start->Solvent AddSolvent Add More Solvent Solvent->AddSolvent No Success Soluble Solvent->Success Yes Heat Gently Heat AddSolvent->Heat No AddSolvent->Success Yes Sonicate Apply Sonication Heat->Sonicate No Heat->Success Yes Sonicate->Success Yes Fail Still Insoluble (Consider alternative strategies) Sonicate->Fail No

Caption: A logical approach to troubleshooting insolubility issues.

Safety Precautions

When handling 1-Bromo-2-chloro-4-(difluoromethyl)benzene and organic solvents, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Organic Solvents. BenchChem.
  • BenchChem. (2025). Butrol Technical Support Center: Troubleshooting Solubility Issues in Experiments. BenchChem.
  • BenchChem. (2025). SB-219994 Technical Support Center: Troubleshooting Solubility Issues. BenchChem.
  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-chloro- (CAS 694-80-4). Retrieved from [Link]

  • Chemistry Online @ UTSC. (n.d.). Solubility. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
  • PubChem. (n.d.). 1-Bromo-2-chloro-4-fluorobenzene. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Smolecule. (2026, February).
  • Varghese, J. J., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19739. [Link]

Sources

Optimizing DAST fluorination of 4-bromo-3-chlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deoxofluorination of 4-bromo-3-chlorobenzaldehyde

Introduction

Welcome to the Advanced Fluorination Support Hub. You are likely here because you are converting 4-bromo-3-chlorobenzaldehyde to 4-bromo-3-chloro-1-(difluoromethyl)benzene . This transformation is a critical step in medicinal chemistry for generating lipophilic hydrogen bond donor mimics (bioisosteres).

While DAST (Diethylaminosulfur trifluoride) is the standard reagent for this transformation, it is thermally unstable and moisture-sensitive.[1][2][3] This guide synthesizes field-proven protocols with rigorous safety standards to ensure high yield and operator safety.

Module 1: Critical Safety Directives (Read First)

WARNING: DAST is a shock-sensitive and thermally unstable reagent. Improper handling can lead to rapid decomposition, explosion, or severe HF burns.

Hazard ClassRisk DescriptionMitigation Protocol
Thermal Instability Explosive decomposition >90°C.NEVER heat neat DAST. Maintain reaction temperature <50°C.
Moisture Sensitivity Hydrolyzes rapidly to release HF gas.Use only anhydrous solvents (<100 ppm water). Handle under

or Ar atmosphere.
Shock Sensitivity Distillation residues can detonate.DO NOT distill DAST. Use fresh commercial reagent or purify via freezing.
Glass Etching HF byproduct etches standard glassware.Inspect flasks for micro-cracks before use. Use Teflon/HDPE for storage.
Safety Workflow Diagram

SafetyWorkflow Start Start Setup CheckGlass Inspect Glassware (No Cracks) Start->CheckGlass DrySolvent Dry Solvent (DCM <50ppm H2O) CheckGlass->DrySolvent InertGas Inert Atmosphere (N2/Ar) DrySolvent->InertGas TempControl Temp Control (-78°C to 0°C) InertGas->TempControl Quench Controlled Quench (Sat. NaHCO3) TempControl->Quench

Caption: Mandatory safety workflow for handling DAST reagents.

Module 2: Optimized Experimental Protocol

Substrate Analysis: 4-bromo-3-chlorobenzaldehyde possesses two electron-withdrawing groups (Br, Cl).

  • Impact: These deactivate the aromatic ring but increase the electrophilicity of the carbonyl carbon.

  • Result: The reaction should proceed faster than with electron-rich benzaldehydes (e.g., 4-methoxybenzaldehyde), but the carbocation intermediate is less stable.

Standard Operating Procedure (SOP)
  • Setup: Flame-dry a 2-neck round-bottom flask. Cool under

    
     flow.
    
  • Solvent: Add Anhydrous Dichloromethane (DCM) .

    • Note: Do not use THF. The Lewis basicity of ether oxygens can coordinate with the sulfur center of DAST, retarding reactivity.

  • Substrate Addition: Dissolve 4-bromo-3-chlorobenzaldehyde (1.0 equiv) in DCM (0.5 M concentration).

  • Reagent Addition: Cool to 0°C . Add DAST (1.5 – 2.0 equiv) dropwise via syringe.

    • Why excess? Commercial DAST often contains hydrolyzed impurities. 1.5 equiv ensures full conversion.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check via TLC or GC-MS. Look for the disappearance of the aldehyde peak.

  • Quenching (CRITICAL):

    • Cool back to 0°C.

    • Slowly add saturated aqueous

      
      .
      
    • Caution: Vigorous

      
       evolution will occur.
      
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    
Solvent Compatibility Table
SolventSuitabilityTechnical Note
DCM (

)
Optimal Non-coordinating, good solubility, easy removal.
Chloroform (

)
GoodHigher boiling point, but stabilizer (EtOH) must be removed.
THF Avoid Coordinates to DAST; slows reaction; polymerization risk.
Toluene ModeratePoor solubility for polar intermediates; harder to remove.
Module 3: Troubleshooting & FAQs
Q1: The reaction smokes heavily upon adding DAST.

Diagnosis: Moisture ingress. The Fix: DAST reacts violently with water to produce HF fog.

  • Stop addition immediately.

  • Ensure your DCM is distilled over

    
     or from a solvent system.
    
  • Verify your syringe and needle were oven-dried.

  • Self-Correction: If the "smoke" is minor, continue very slowly; the excess DAST acts as a desiccant (sacrificial reagent), but this lowers yield.

Q2: I see a new spot on TLC, but it reverts to starting material (aldehyde) during column chromatography.

Diagnosis: The product is stable, but you likely have unreacted intermediate or acidic silica . The Fix:

  • Benzylic gem-difluorides are generally stable , unlike acetals. However, if the reaction didn't finish, the intermediate amino-sulfur species hydrolyzes back to aldehyde on the column.

  • Neutralize Silica: Pre-treat your silica gel column with 1%

    
     in hexanes to neutralize acidity, preventing HF-catalyzed degradation.
    
Q3: I am worried about elimination to a vinyl fluoride.

Expert Insight: For 4-bromo-3-chlorobenzaldehyde , elimination is IMPOSSIBLE .

  • Reason: Elimination requires an enolizable proton (

    
    -proton) adjacent to the carbonyl. Your substrate is an aromatic aldehyde; it has no 
    
    
    
    -protons.
Q4: The reaction stalled at 80% conversion.

Diagnosis: DAST degradation or electronic deactivation. The Fix:

  • Do NOT heat above 40°C.

  • Add a "booster" shot of fresh DAST (0.5 equiv).

  • Catalysis: Add a Lewis Acid catalyst. Ethanol (

    
    , 0.1 equiv) or 
    
    
    
    can catalyze the reaction by activating the DAST-fluorine bond [1].
Module 4: Mechanistic Visualization

Understanding the mechanism aids in troubleshooting. The reaction proceeds via an initial nucleophilic attack by the aldehyde oxygen on the sulfur atom of DAST, followed by fluoride displacement.

Reaction Mechanism Diagram

DASTMechanism Substrate 4-bromo-3-chlorobenzaldehyde (Electrophilic Carbonyl) Intermediate1 Alkoxyaminosulfur difluoride (Intermediate) Substrate->Intermediate1 Nucleophilic Attack (-HF) DAST DAST (Et2N-SF3) DAST->Intermediate1 Nucleophilic Attack (-HF) HF_Byproduct HF (Byproduct) Intermediate1->HF_Byproduct Carbocation Benzylic Carbocation (Stabilized by Resonance) Intermediate1->Carbocation C-O Bond Cleavage (Rate Limiting Step) Product Gem-Difluoride Product (Target) Carbocation->Product Nucleophilic Attack by F-

Caption: Step-wise mechanism of Deoxofluorination. Note the rate-limiting C-O bond cleavage.

References
  • Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578.[4]

  • Lal, G. S., et al. (1999).[5] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[5][6] The Journal of Organic Chemistry, 64(19), 7048–7054.

  • Hudlicky, M. (1988). "Fluorination with diethylaminosulfur trifluoride and related aminofluorosulfuranes." Organic Reactions, 35, 513-637.

  • Sigma-Aldrich. (2023). "Safety Data Sheet: DAST."

Disclaimer: This guide is for research purposes only. Always consult your local EHS (Environmental Health & Safety) officer before handling fluorinating agents.

Sources

Validation & Comparative

19F NMR chemical shift of difluoromethyl group in benzene rings

Author: BenchChem Technical Support Team. Date: February 2026

The


 NMR Landscape of the Difluoromethyl Group in Benzene Rings: A Comparative Guide for Drug Discovery

Executive Summary

The difluoromethyl group (


) has emerged as a critical "lipophilic hydrogen bond donor" in medicinal chemistry, acting as a bioisostere for hydroxyl (

) and thiol (

) groups while modulating metabolic stability. Unlike the chemically inert trifluoromethyl (

) group, the

moiety possesses a unique proton capable of hydrogen bonding, which renders its

NMR signature highly sensitive to electronic and environmental factors.

This guide provides a technical comparison of the Ar-


 group against standard fluorinated alternatives, establishing a self-validating framework for its characterization and use as a structural probe.

Part 1: Technical Deep Dive – The Chemical Shift Landscape

The


 NMR signal of the difluoromethyl group on a benzene ring resides in a distinct window, significantly upfield from 

but overlapping with certain aromatic fluorine (

) signals.
Comparative Chemical Shift Data

The following table contrasts the


 group with common fluorinated substituents in 

.
Substituent (Ar-R)

Shift Range (ppm)*
Multiplicity (

-coupled)
Coupling Constant (

)
Electronic Character
Difluoromethyl (

)
-110 to -130 Doublet (d)

Hz
Lipophilic H-bond Donor
Trifluoromethyl (

)
-60 to -65Singlet (s)N/A (or small

)
Strong EWG, Inert
Trifluoromethoxy (

)
-57 to -59Singlet (s)N/AStrong EWG, Lipophilic
Aromatic Fluorine (

)
-100 to -170Multiplet

dependent
Variable (EWG/EDG)

*Referenced to


 (

ppm). Negative values indicate upfield shift.[1]
The Diagnostic Signature

The hallmark of the Ar-


 group is the large geminal coupling constant  (

).
  • Proton-Coupled Spectrum: Appears as a distinct doublet with a splitting of ~50–56 Hz.

  • Proton-Decoupled Spectrum: Collapses to a singlet .

  • Differentiation: This coupling instantly distinguishes

    
     from Ar-F (complex multiplets) and 
    
    
    
    (singlets).

Part 2: Substituent and Solvent Effects

Hammett Correlation (Electronic Effects)

The


 chemical shift of the 

group is sensitive to the electronic nature of the aromatic ring.
  • Electron Withdrawing Groups (EWG): Substituents like

    
     or 
    
    
    
    in the para position decrease electron density around the fluorine, causing deshielding (downfield shift, less negative ppm).
  • Electron Donating Groups (EDG): Substituents like

    
     or 
    
    
    
    increase electron density, causing shielding (upfield shift, more negative ppm).
para-SubstituentElectronic EffectShift Trend (vs. Ph-

)
Approx. Shift (ppm)

Strong EWGDownfield (Deshielded)~ -112

NeutralBaseline~ -116

Strong EDGUpfield (Shielded)~ -120
The "Lipophilic Donor" Effect (Solvent Sensitivity)

Unlike


, the 

group acts as a weak hydrogen bond donor (

).
  • Mechanism: In hydrogen-bond accepting solvents (e.g., DMSO-

    
    , Acetone-
    
    
    
    ), the acidic proton engages in H-bonding. This polarization propagates to the fluorine atoms.
  • Observation: While

    
     shifts typically change by <1 ppm between 
    
    
    
    and DMSO,
    
    
    can exhibit larger shifts (1–3 ppm) and significant changes in the proton chemical shift (
    
    
    moves downfield).
  • Application: This sensitivity makes

    
     an excellent NMR probe for binding events in protein pockets where H-bonding occurs.
    

Part 3: Experimental Protocol (Self-Validating)

To ensure high-integrity data, follow this standardized workflow.

Acquisition Parameters
  • Reference: Use an internal standard like

    
    -trifluorotoluene (
    
    
    
    ,
    
    
    ppm) or hexafluorobenzene (
    
    
    ,
    
    
    ppm). Avoid external referencing for quantitative comparisons due to susceptibility differences.
  • Spectral Width: Set to at least 200 ppm (-50 to -250 ppm) to capture all fluorinated species.

  • Relaxation Delay (

    
    ):  Fluorine nuclei can have long 
    
    
    
    relaxation times (2–10 seconds).
    • Qualitative:

      
       seconds.
      
    • Quantitative (qNMR):

      
       (typically 15–30 seconds).
      
Step-by-Step Characterization Workflow
  • Sample Prep: Dissolve ~10 mg of compound in 0.6 mL

    
    . Add 5 
    
    
    
    L of
    
    
    as an internal standard.
  • Run 1: Proton-Coupled

    
    :  Acquire a spectrum without proton decoupling.
    
    • Validation: Look for the doublet at ~ -116 ppm with

      
       Hz.
      
  • Run 2: Proton-Decoupled

    
    :  Acquire a spectrum with inverse gated decoupling.
    
    • Validation: The doublet must collapse to a singlet. If it remains a doublet, the splitting is due to another fluorine (F-F coupling), not a proton.

  • Run 3: Solvent Check (Optional): Repeat in DMSO-

    
     to assess H-bond donor capability (shift perturbation).
    

Part 4: Visualization of Logic & Workflows

Diagram 1: Signal Assignment Decision Tree

This workflow validates the identity of the


 group against potential artifacts or other fluorinated moieties.

CF2H_Assignment Start Observe 19F Signal (-100 to -140 ppm) CheckCoupling Check 1H-Coupled Spectrum Is it a Doublet? Start->CheckCoupling CheckJ Measure Coupling Constant (J) CheckCoupling->CheckJ Yes Result_ArF Result: Ar-F (Mono-fluorine) (Complex Multiplet) CheckCoupling->Result_ArF No (Multiplet) Decouple Run 1H-Decoupled Spectrum Does it collapse to Singlet? CheckJ->Decouple J ≈ 50-56 Hz CheckJ->Result_ArF J < 20 Hz (Long range) Result_CF2H CONFIRMED: Ar-CF2H Group (J ~ 50-56 Hz) Decouple->Result_CF2H Yes (Collapse) Result_FF Result: F-F Coupling (e.g., CF3 or adjacent F) Decouple->Result_FF No (Remains Doublet)

Caption: Logical workflow for distinguishing the difluoromethyl group from other fluorinated species using coupling constants and decoupling experiments.

Diagram 2: Electronic Influence on Chemical Shift

This diagram illustrates the causality between substituent electronics and the resulting NMR shift.

Hammett_Trends Substituent Para-Substituent (Electronic Nature) EDG EDG (-OMe, -NH2) Substituent->EDG EWG EWG (-NO2, -CN) Substituent->EWG ElectronDensity Electron Density at Fluorine Shielding Shielding Parameter ElectronDensity->Shielding Correlates with HighDens Increases ElectronDensity->HighDens If High LowDens Decreases ElectronDensity->LowDens If Low Shift Observed 19F Shift (ppm) Shielding->Shift EDG->ElectronDensity Donates e- Upfield Upfield (More Negative) e.g., -120 ppm HighDens->Upfield EWG->ElectronDensity Withdraws e- Downfield Downfield (Less Negative) e.g., -110 ppm LowDens->Downfield

Caption: Causal relationship between substituent electronics (Hammett effects) and the direction of the


 NMR chemical shift.

References

  • Beilstein Journal of Organic Chemistry . "Quantifying the ability of the CF2H group as a hydrogen bond donor." (2025).[2] Link

  • National Institutes of Health (PMC) . "CF2H, a Hydrogen Bond Donor." (2019). Link

  • Alfa Chemistry . "19F NMR Chemical Shift Table." Link

  • University of California, Santa Barbara (UCSB) . "19F Chemical Shifts and Coupling Constants." Link

  • Sigma-Aldrich . "Certified Reference Materials for 19F NMR." Link

Sources

Comparative Guide: 1-Bromo-2-chloro-4-(difluoromethyl)benzene vs. 1-Bromo-2-chloro-4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares two critical fluorinated building blocks used in medicinal chemistry: 1-Bromo-2-chloro-4-(difluoromethyl)benzene (Compound A) and 1-Bromo-2-chloro-4-(trifluoromethyl)benzene (Compound B) .

While structurally similar, the substitution of a difluoromethyl (-CF


H) group for a trifluoromethyl (-CF

) group fundamentally alters the molecule's physicochemical profile and synthetic reactivity.
  • Select Compound A (-CF

    
    H)  when you need a lipophilic hydrogen bond donor  to improve solubility or target engagement, provided your synthetic route avoids strong organolithium bases.
    
  • Select Compound B (-CF

    
    )  when you require maximum metabolic stability  and lipophilicity , or when the synthetic route involves harsh basic conditions (e.g., lithium-halogen exchange).
    

Part 1: Physicochemical & Electronic Profile

The choice between -CF


H and -CF

is rarely arbitrary; it is a strategic decision to modulate ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Comparative Data Table
FeatureDifluoromethyl (-CF

H)
Trifluoromethyl (-CF

)
Impact on Drug Design
Hammett Constant (

)
~0.320.54-CF

is a stronger electron-withdrawing group (EWG), deactivating the ring more effectively.
Lipophilicity (

LogP)
Moderate IncreaseHigh Increase-CF

adds significant lipophilicity; -CF

H is less lipophilic due to polarity.
H-Bonding Capacity Donor (Weak-Moderate)None -CF

H can act as a bioisostere for -OH or -SH groups.[1][2]
Metabolic Stability High (but C-H is oxidizable)Very High (Inert)-CF

blocks metabolism completely; -CF

H is stable but slower to degrade than -CH

.
Base Stability Sensitive (Acidic Proton)Stable -CF

H can be deprotonated by strong bases (

~25-30).
The "Lipophilic Hydrogen Bond Donor" Effect

The -CF


H group is unique. Unlike the chemically inert -CF

, the -CF

H proton is polarized by the two fluorine atoms, making it a weak hydrogen bond donor.
  • Bioisosterism: It serves as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups. It can improve membrane permeability compared to -OH while maintaining key H-bond interactions with protein targets.

  • Solubility: The polarity of the C-H bond often confers better aqueous solubility compared to the perfluorinated -CF

    
     analog.
    

Part 2: Synthetic Reactivity Guide

Both molecules contain a bromo- and a chloro-substituent.[3] The C-Br bond is the primary handle for cross-coupling (e.g., Suzuki-Miyaura), while the C-Cl bond serves as a secondary handle or a blocking group.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Reactivity Hierarchy: Due to the electronic differences, the rate of oxidative addition (the first step in the catalytic cycle) differs slightly.

  • Compound B (-CF

    
    ):  The stronger electron-withdrawing nature of -CF
    
    
    
    reduces electron density on the aromatic ring, making the C-Br bond more reactive toward oxidative addition by Pd(0) species.
  • Compound A (-CF

    
    H):  Slightly less reactive than the -CF
    
    
    
    analog, but still highly efficient.

Selectivity (Br vs. Cl): Both compounds exhibit excellent chemoselectivity. Standard Pd-catalysts (e.g., Pd(dppf)Cl


, Pd(PPh

)

) will exclusively couple at the C-Br position below 100°C, leaving the C-Cl bond intact for later functionalization.
Base Sensitivity & Side Reactions (Critical)

The -CF


H Liability: 
The most critical synthetic distinction is the acidity of the benzylic proton in the -CF

H group.
  • Compound B (-CF

    
    ):  Stable to strong bases (e.g., 
    
    
    
    -BuLi, LDA) at low temperatures. You can perform lithium-halogen exchange at the Br position to generate an aryl lithium species.
  • Compound A (-CF

    
    H): Unstable to strong bases.  Treatment with organolithiums or heavy amide bases can lead to deprotonation at the -CF
    
    
    
    H carbon, resulting in:
    • Defluorination: Elimination of fluoride to form a reactive difluorocarbene or quinone methide-like intermediate.

    • Polymerization/Decomposition.

Recommendation: If using Compound A, avoid lithiation. Rely on Pd-catalyzed couplings (Suzuki, Buchwald) or Grignard exchange (iPrMgCl) under carefully controlled conditions (low temp, -78°C).

Part 3: Experimental Protocols

Protocol A: Selective Suzuki Coupling (Applicable to Both)

Target: Coupling at C-Br while preserving C-Cl.

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3-5 mol%) — Robust, prevents dehalogenation.
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or K
    
    
    PO
    
    
    (2.0 equiv) — Avoid strong alkoxide bases with -CF
    
    
    H.
  • Solvent: Dioxane/Water (4:1) or Toluene/Water (4:1).

Step-by-Step:

  • Charge a reaction vial with the bromo-chloro-arene (Compound A or B), boronic acid, base, and Pd catalyst.[4]

  • Evacuate and backfill with Nitrogen/Argon (

    
    ).[4]
    
  • Add degassed solvent via syringe.

  • Heat to 80°C for 4–16 hours. Note: Do not exceed 100°C to ensure the Cl bond remains intact.

  • Monitor via LCMS. The -CF

    
     analog (B) typically reaches completion faster (1-2 hours earlier) than the -CF
    
    
    
    H analog (A).
  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: Handling the -CF H Group (Lithiation Warning)

If you MUST convert the C-Br to a nucleophile (e.g., to react with an aldehyde).

  • For -CF

    
     (Compound B):  Standard 
    
    
    
    -BuLi exchange at -78°C in THF is effective.
  • For -CF

    
    H (Compound A): Do NOT use 
    
    
    
    -BuLi.
    • Alternative: Use TurboGrignard (iPrMgCl·LiCl) at -40°C to -20°C. The Mg-insertion is less basic than Li-exchange and minimizes deprotonation of the -CF

      
      H group.
      

Part 4: Decision Logic & Mechanism Visualization

Figure 1: Reactivity & Selection Logic

G Start Select Building Block Metab Need Max Metabolic Stability? Start->Metab CF3 Trifluoromethyl (-CF3) (Compound B) Result_CF3 Use -CF3 Analog Metab->Result_CF3 Yes (Block P450) HBond Need H-Bond Donor? Metab->HBond No / Flexible Lithium Route requires n-BuLi? Lithium->Result_CF3 Yes (Stable to Base) Result_CF2H Use -CF2H Analog Lithium->Result_CF2H No (Mild Conditions) CF2H Difluoromethyl (-CF2H) (Compound A) Solubility Need Improved Solubility? HBond->Solubility No HBond->Result_CF2H Yes (Bioisostere) Solubility->Lithium No Solubility->Result_CF2H Yes

Caption: Decision tree for selecting between -CF


 and -CF

H analogs based on ADME needs and synthetic conditions.
Figure 2: Base-Mediated Decomposition of -CF H

Reaction Substrate Ar-CF2H (Compound A) Deprotonated [Ar-CF2]- Li+ (Unstable Anion) Substrate->Deprotonated Deprotonation (Fast) Base Strong Base (e.g., n-BuLi, LDA) Base->Deprotonated Decomp Decomposition (Difluorocarbene / Polymer) Deprotonated->Decomp Fluoride Elimination

Caption: Mechanism of -CF


H decomposition under strong basic conditions, highlighting the synthetic risk.

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett Constants).[3][5][6][7]

  • Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Hydrogen Bond Donor: A Comparative Study." Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Erickson, J. A., et al. (2020). "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society.[3][8] (Discusses base sensitivity). Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-chloro-4-(difluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemicals we handle. The proper disposal of reagents like 1-Bromo-2-chloro-4-(difluoromethyl)benzene is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this halogenated aromatic compound.

The causality behind the stringent protocols described herein is rooted in the chemical nature of halogenated organic compounds. The presence of bromine, chlorine, and fluorine atoms on the benzene ring makes this molecule persistent and subject to specific hazardous waste regulations. Improper disposal can lead to environmental contamination and significant legal and financial repercussions.

Hazard Identification and Essential Properties

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. 1-Bromo-2-chloro-4-(difluoromethyl)benzene is an irritant and is classified as a hazardous substance. Its disposal pathway is dictated by its identity as a halogenated organic compound.

Identifier Information
Chemical Name 1-Bromo-2-chloro-4-(difluoromethyl)benzene
CAS Number Not explicitly available for this specific isomer, but related compounds inform handling.
Molecular Formula C₇H₄BrClF₂[1]
Physical State Likely a liquid at room temperature, similar to related structures.
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]

Immediate Safety & Handling Protocols

Safe disposal begins with safe handling during use. These protocols are designed to minimize exposure and prevent accidental release.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to ensure personal safety. This is a self-validating system; if any layer is compromised, the risk of exposure increases, signaling a need to pause and re-evaluate the procedure.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used if there is a splash hazard.

  • Skin Protection: An impervious lab coat and appropriate chemical-resistant gloves are mandatory.[4][5] Gloves must be inspected for integrity before each use and disposed of after contamination in accordance with laboratory practices.[3][6]

  • Respiratory Protection: All handling of this compound, including transfers to a waste container, should occur within a certified chemical fume hood to prevent inhalation of vapors.[2][7] If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[4]

Engineering Controls and General Hygiene
  • Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.[2][4]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[2][5] Contaminated work clothes should be laundered separately before reuse.[2] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

Waste Segregation and Collection: A Critical Step

The single most important operational step in managing waste for this compound is proper segregation. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, and their disposal cost is significantly higher than that of non-halogenated solvents.[7][8]

Causality: Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing the entire mixture to be treated as the more hazardous and costly halogenated waste.[9][10] This is mandated by the EPA's "mixture rule".[10]

Step-by-Step Collection Protocol
  • Select the Correct Container: Use a designated, leak-proof container made of a compatible material (e.g., polyethylene or glass) specifically for "Halogenated Organic Waste".[2][7]

  • Label Immediately: Affix a "Hazardous Waste" tag to the container before adding any waste.[7][9]

  • Detail the Contents: Clearly list "1-Bromo-2-chloro-4-(difluoromethyl)benzene" and any other halogenated solvents on the tag. All constituents and their approximate percentages must be recorded.[7]

  • Keep it Closed: The waste container must be securely sealed at all times, except when actively adding waste.[7][8][9] This prevents the release of volatile organic compounds (VOCs).

  • Avoid Contamination: Do not mix this waste with non-halogenated solvents, strong acids or bases, heavy metals, or other incompatible waste streams.[7][8]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate hazards.

  • Minor Spills (within a fume hood):

    • Ensure personal protective equipment is worn.[2]

    • Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[2]

    • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[4]

    • Decontaminate the area with an appropriate solvent and wipe clean.

    • All cleanup materials are now considered hazardous waste and must be disposed of accordingly.[7]

  • Major Spills (outside a fume hood or large volume):

    • Evacuate personnel from the immediate area and move upwind.[2]

    • Alert your institution's emergency services or Environmental Health and Safety (EH&S) office immediately.[7]

    • Prevent the spill from entering drains or waterways.[2]

The Disposal Workflow: From Laboratory to Final Treatment

The disposal of 1-Bromo-2-chloro-4-(difluoromethyl)benzene is governed by strict regulations. Under the Resource Conservation and Recovery Act (RCRA), this chemical is classified as a hazardous waste due to its halogenated organic nature.[11] The following workflow ensures compliance and safety.

G cluster_lab Laboratory Operations cluster_disposal Professional Disposal Operations cluster_final Final Treatment A Waste Generation (Pure compound, mixtures, or contaminated materials) B Segregation into 'Halogenated Waste' Stream A->B Crucial Step: Avoid mixing with non-halogenated waste C Containerization (Labeled, sealed, compatible container) B->C D Temporary Storage (Designated Satellite Accumulation Area) C->D E Scheduled Pickup by Licensed Hazardous Waste Contractor D->E F Transportation (Manifested & Regulated) E->F G Final Disposal Method F->G H High-Temperature Incineration (with afterburner and scrubber) G->H Preferred Method for Halogenated Organics

Caption: Disposal workflow for 1-Bromo-2-chloro-4-(difluoromethyl)benzene.

Disposal Protocol Steps
  • Characterize and Segregate: All waste containing 1-Bromo-2-chloro-4-(difluoromethyl)benzene, including contaminated labware (pipettes, wipes), must be treated as halogenated hazardous waste.

  • Contain and Store: Collect all waste in the appropriately labeled "Halogenated Waste" container stored in a designated Satellite Accumulation Area (SAA).[7] This area must be secure and away from incompatible materials.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for a pickup.[7] You are legally responsible for the waste from "cradle to grave," meaning you must ensure it is handled by a licensed and permitted hazardous waste transporter and disposal facility.[12]

  • Final Treatment: The designated disposal method for this category of chemical is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[6] This is necessary to destroy the stable aromatic ring and to capture the resulting acidic gases (HBr, HCl, and HF) that are formed during combustion.[13] Land disposal of this type of waste is heavily restricted.[14]

References

  • 1-Bromo-2-chloro-4,5-difluorobenzene - Safety D
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • 1-Bromo-4-chloro-2-fluorobenzene SDS, 1996-29-8 Safety D
  • 1-BROMO-2-CHLORO-4,5-DIFLUOROBENZENE - Safety D
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound...
  • MSDS of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. Capot Chemical Co., Ltd.
  • SAFETY DATA SHEET - 1-Bromo-4-chloro-2-fluorobenzene. TCI Chemicals.
  • Halogenated Solvents in Laboratories.
  • Halogenated Organic Liquids - Standard Oper
  • Organic Solvents - Waste Disposal. Princeton University Environmental Health and Safety.
  • Safety Data Sheet - 1-Bromo-4-chloro-2-fluorobenzene. Acros Organics.
  • Safety Data Sheet - 1-Bromo-4-(difluoromethyl)benzene. Angene Chemical.
  • What Regulations Apply to Chlorin
  • Other Disposal Guidance - Bromin
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • EPA HAZARDOUS WASTE CODES. US EPA.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • 1-bromo-2-chloro-4-(difluoromethyl)benzene. PubChemLite.

Sources

Personal protective equipment for handling 1-Bromo-2-chloro-4-(difluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-Bromo-2-chloro-4-(difluoromethyl)benzene is a polyhalogenated aromatic intermediate often used in the synthesis of agrochemicals and pharmaceuticals. Its structural combination of heavy halogens (Br, Cl) and a lipophilic difluoromethyl group (


) creates a specific risk profile: high solvent power  (rapidly permeating standard glove materials) and enhanced bioavailability  (potential for skin absorption).

Immediate Action Required:

  • Do NOT rely on standard nitrile gloves for immersion or prolonged contact.

  • Primary Engineering Control: All handling must occur within a certified chemical fume hood.

  • Waste Stream: Segregate as Halogenated Organic Waste .

Risk Assessment & Chemical Behavior[1][2][3]

To select the correct PPE, we must understand the "Why" behind the hazard.

FeatureHazard Implication
Halogenated Aromatic Core Acts as a powerful solvent. It can swell and permeate standard latex and thin nitrile rubber (< 4 mil) in minutes.
Difluoromethyl Group (

)
Increases lipophilicity compared to non-fluorinated analogs. This facilitates faster transport across the stratum corneum (outer skin layer) if contact occurs.
Volatility Likely moderate-to-low vapor pressure (liquid at RT), but vapors are dense and will accumulate in low-lying areas (sinks, floor).
GHS Classifications (Predicted) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.). Treat as potential skin sensitizer.

PPE Selection Matrix

This matrix is designed to provide maximum protection while maintaining the dexterity required for laboratory manipulations.

Hand Protection (Critical Control Point)
  • The Problem: Aromatic halogenated solvents degrade nitrile.

  • The Solution: A Multi-Layer Laminate barrier is required for chemical resistance, while an outer nitrile glove provides grip and mechanical protection.

PPE LayerRecommended MaterialSpecificationRationale
Inner Glove (Barrier) EVOH/PE Laminate (e.g., Silver Shield®, North®)2.7 mil (minimum)Provides >4 hours breakthrough time against halogenated aromatics.
Outer Glove (Mechanical) Nitrile 5–8 mil, Textured FingertipsProtects the inner laminate from tears; provides grip; disposable after splash.
Inspection Visual CheckInflation TestCheck for pinholes before donning.
Respiratory, Eye & Body Protection[4][5][6][7]
ZoneEquipmentStandard/RatingOperational Note
Eyes Chemical Splash Goggles ANSI Z87.1+ / EN 166Safety glasses are insufficient due to the risk of liquid splash wicking around frames.
Respiratory Half-Face Respirator w/ OV Cartridges NIOSH (Black) / EN 14387 (Type A)Only required outside fume hood (e.g., spill cleanup). Use P100 pre-filter if generating mists.
Body Lab Coat (Poly/Cotton or Nomex) Chemical Resistant ApronAdd a Butyl or Neoprene apron for bulk transfer (>100 mL) to prevent soak-through.

Operational Protocol: Safe Handling Workflow

The following diagram illustrates the decision logic for PPE selection and the safe workflow for handling this compound.

SafeHandling Start Start: Handling 1-Bromo-2-chloro- 4-(difluoromethyl)benzene RiskCheck Volume > 10 mL OR Heating Involved? Start->RiskCheck StandardPPE Standard PPE: - Fume Hood (Sash <18") - Splash Goggles - Double Nitrile Gloves RiskCheck->StandardPPE No (Analytical/Small Scale) EnhancedPPE Enhanced PPE Required: - Silver Shield® Liners - Chemical Apron - Face Shield RiskCheck->EnhancedPPE Yes (Prep Scale/Reflux) Operation Perform Synthesis/Transfer (Keep sash low, hands inside) StandardPPE->Operation EnhancedPPE->Operation SpillCheck Splash or Spill Occurred? Operation->SpillCheck Cleanup Emergency Doffing: 1. Remove Outer Gloves immediately 2. Inspect Inner Gloves 3. Wash hands with soap/water SpillCheck->Cleanup Yes Disposal Disposal: Segregate into Halogenated Waste (Do not mix with acids/bases) SpillCheck->Disposal No Cleanup->Disposal

Figure 1: Decision logic for PPE selection based on scale of operation. Note the escalation to laminate liners for larger volumes.

Step-by-Step Donning (Putting On) Protocol
  • Inspection: Check laminate gloves for cracks or stiffness.

  • Inner Layer: Don the laminate gloves. They will feel loose/baggy.

  • Outer Layer: Pull the nitrile gloves over the laminate gloves. This compresses the laminate material against the fingers, restoring dexterity.

  • Cuff Check: Ensure the lab coat cuff is tucked inside the glove or taped, depending on your facility's specific biosafety level (Standard chemical safety usually dictates glove over cuff).

Step-by-Step Doffing (Taking Off) Protocol

Critical: Most exposures occur during glove removal.

  • Outer Glove Removal: Use the "beak" method (pinch outside of cuff) to peel off the outer nitrile glove without touching the inner laminate glove. Discard as contaminated solid waste.

  • Inspect: Look at the inner laminate glove. If visible contamination is present, treat as a spill.

  • Inner Glove Removal: Slide a clean finger under the cuff of the laminate glove and peel it off inside-out.

  • Wash: Immediately wash hands with soap and water for 20 seconds.

Emergency Response & Spills

Spill Cleanup (> 10 mL)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield® gloves , boot covers , and a half-face respirator with Organic Vapor (OV) cartridges (e.g., 3M 6001).

  • Absorb: Use Vermiculite or Polypropylene pads . Do not use paper towels (they increase surface area for evaporation).

  • Decontaminate: Wipe the surface with a dilute surfactant (soap water) followed by acetone (if compatible with surface) to remove lipophilic residues.

First Aid
  • Skin Contact: Flush with water for 15 minutes.[1] Use soap to remove the lipophilic compound. Do not use alcohol (may enhance absorption).

  • Eye Contact: Flush for 15 minutes holding eyelids open.[3][1] Seek ophthalmological evaluation.

Waste Disposal

Proper disposal is crucial to prevent downstream environmental contamination.

  • Classification: Halogenated Organic Waste .

  • Segregation: Keep separate from non-halogenated solvents (e.g., acetone, ethanol) if your facility recycles non-halogens.

  • Labeling: Explicitly list "1-Bromo-2-chloro-4-(difluoromethyl)benzene" on the tag. Do not just write "Halogenated Waste."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Edition). (Referenced for general halogenated aromatic permeation logic).

  • PubChem. (n.d.). Compound Summary: Halogenated Benzenes. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor.

Sources

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